Ramiprilat-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDYTOTWMPBSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868971 | |
| Record name | 1-{2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ramiprilat-d5: Chemical Structure, Properties, and Mechanism of Action
This technical guide provides a comprehensive overview of Ramiprilat-d5, a deuterated isotopologue of Ramiprilat, for researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and mechanism of action, supported by experimental protocols and pathway visualizations.
Chemical Structure and Properties
This compound is the deuterium-labeled form of Ramiprilat, which is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. The deuterium labeling is typically on the phenyl group of the 3-phenylpropyl moiety.
Chemical Structure:
(Image of the chemical structure of this compound would be placed here in a real document. For this text-based output, a description is provided.)
The structure consists of a bicyclic octahydrocyclopenta[b]pyrrole-2-carboxylic acid moiety linked via an amide bond to an alanine residue. The alanine nitrogen is further substituted with a (1-carboxy-3-(phenyl-d5)propyl) group. The five deuterium atoms replace the hydrogen atoms on the aromatic phenyl ring.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that experimental data for the deuterated form is scarce. Therefore, values for the non-deuterated Ramiprilat and its prodrug Ramipril are provided for reference and approximation.
| Property | Value | Source/Note |
| Chemical Formula | C₂₁H₂₃D₅N₂O₅ | - |
| Molecular Weight | 393.49 g/mol | - |
| CAS Number | 2021255-43-4, 1356837-92-7 | Multiple sources |
| Appearance | White to off-white solid | General observation for related compounds |
| Melting Point | 109 °C (for Ramipril) | [1] |
| Solubility | DMSO: 125 mg/mL (for Ramiprilat) | [2] |
| Sparingly soluble in water (for Ramipril) | [1] | |
| pKa (Predicted) | 3.17 (for Ramipril) | [3] |
Mechanism of Action
Ramiprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[4] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.[5]
The Renin-Angiotensin-Aldosterone System (RAAS) Pathway
Ramiprilat exerts its therapeutic effect by blocking the conversion of angiotensin I to angiotensin II.[6] This leads to vasodilation and reduced aldosterone secretion, resulting in lower blood pressure.[5] The inhibition of ACE also leads to an increase in bradykinin levels, which contributes to the vasodilatory effect.[6]
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Experimental Protocols
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, a general synthetic strategy can be proposed based on the known synthesis of Ramipril and standard deuteration methods. The synthesis would likely involve the coupling of two key intermediates: (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid and N-(1-(S)-ethoxycarbonyl-3-(phenyl-d5)propyl)-L-alanine. The latter intermediate would be synthesized using a deuterated phenyl-containing starting material. The final step would be the hydrolysis of the ethyl ester to yield this compound.
Proposed Synthetic Workflow:
Caption: A proposed workflow for the synthesis of this compound.
Purification by Flash Chromatography
A general protocol for the purification of Ramiprilat and its analogs involves flash chromatography.
-
Column: Silica gel column.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol). The specific gradient will depend on the polarity of the impurities.
-
Sample Preparation: Dissolve the crude this compound in a minimum amount of the mobile phase or a compatible solvent.
-
Elution: Load the sample onto the column and begin the gradient elution.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Analysis by High-Performance Liquid Chromatography (HPLC)
The following is a representative HPLC method for the analysis of Ramipril and Ramiprilat, which can be adapted for this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 20 mM phosphate buffer (pH 2.5) with 0.1% trifluoroacetic acid (TFA) (50:50, v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection | UV at 208 nm[7] |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Dilute the stock solution with the mobile phase to the desired concentration.
-
Filter the sample through a 0.45 µm filter before injection.
Logical Workflow for HPLC Analysis:
Caption: A logical workflow for the HPLC analysis of this compound.
Conclusion
This technical guide provides a detailed overview of this compound, focusing on its chemical properties, mechanism of action, and relevant experimental protocols. While specific experimental data for the deuterated form is limited, the information provided for the non-deuterated analog and its prodrug serves as a valuable resource for researchers in the field of drug development and pharmacology. The provided diagrams for the signaling pathway and experimental workflows offer a clear visual representation of the core concepts discussed.
References
- 1. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iajps.com [iajps.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Ramipril? [synapse.patsnap.com]
- 6. Ramipril - Wikipedia [en.wikipedia.org]
- 7. globalresearchonline.net [globalresearchonline.net]
The Role of Ramiprilat-d5 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Ramiprilat-d5 as an internal standard in the quantitative bioanalysis of Ramiprilat. By leveraging the principles of isotopic dilution and mass spectrometry, this compound provides a robust and reliable method for accurately determining the concentration of its non-labeled counterpart in complex biological matrices. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and key quantitative data to support the implementation of this technique in a research and development setting.
The Fundamental Mechanism of Action
The primary function of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is to correct for the variability inherent in sample preparation and analysis. Deuterated internal standards are considered the gold standard in quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte of interest.
This compound is a stable isotope-labeled version of Ramiprilat where five hydrogen atoms have been replaced by deuterium atoms. This subtle alteration in mass does not significantly impact its chemical behavior. Consequently, during sample extraction, chromatography, and ionization, this compound experiences similar losses and matrix effects as the endogenous Ramiprilat.
The key to its utility lies in the mass difference. While co-eluting with Ramiprilat chromatographically, the mass spectrometer can readily distinguish between the analyte and the internal standard based on their distinct mass-to-charge ratios (m/z). By adding a known concentration of this compound to each sample, a ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric measurement effectively normalizes for any variations that may have occurred during the analytical workflow, leading to highly accurate and precise results.
Quantitative Data for Bioanalytical Methods
The following tables summarize key quantitative parameters from published bioanalytical methods for the analysis of Ramiprilat. While a specific method detailing the use of this compound was not found in the public literature, the principles are identical when using other deuterated analogs like Ramipril-d5 or Ramipril-d3 for the quantification of Ramiprilat. The data presented below is a compilation from various validated methods and serves as a strong reference for method development.
Table 1: Mass Spectrometry Parameters for Ramiprilat and a Deuterated Internal Standard
| Analyte/Internal Standard | Precursor Ion (Q1) (m/z) | Product Ion (Q3) (m/z) | Polarity | Reference |
| Ramiprilat | 389.1 | 206.1 | Positive | [1] |
| Ramiprilat | 389.3 | 206.2 | Positive | [2] |
| Ramipril-d3 (IS) | 420.2 | 237.2 | Positive | [1] |
| Ramipril-d5 (IS) | 420.3 | 154.0 | Negative | [3][4] |
Table 2: Chromatographic and Method Validation Parameters for Ramiprilat Quantification
| Parameter | Value | Reference |
| Linearity Range | 1 - 100 ng/mL | [1] |
| 0.262 - 105.0 ng/mL | [3] | |
| 1.08 - 107.56 ng/mL | [5][6] | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1] |
| 0.262 ng/mL | [3] | |
| 1.08 ng/mL | [5][6] | |
| Intra-day Precision (%RSD) | < 10.4% | [3] |
| 2.29 - 7.11% | [6] | |
| Inter-day Precision (%RSD) | < 12.3% | [3] |
| Accuracy (%RE) | ± 3.2% | [3] |
| 89.09 - 106.61% | [6] | |
| Recovery | 93 - 94% | [1] |
| 82.02 - 87.05% | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments involved in the quantification of Ramiprilat using a deuterated internal standard.
Sample Preparation: Protein Precipitation
This protocol is a common and straightforward method for extracting Ramiprilat from plasma or serum samples.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the human plasma or serum sample.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (e.g., at a concentration of 100 ng/mL in methanol) to the plasma/serum sample.
-
Protein Precipitation: Add 300 µL of ice-cold methanol to the sample.
-
Vortexing: Vortex the mixture for 15 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This section outlines a typical set of LC-MS/MS conditions for the analysis of Ramiprilat.
-
Liquid Chromatography System: An HPLC or UPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B
-
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the transitions specified in Table 1 for Ramiprilat and the deuterated internal standard.
Visualizing the Workflow and Principles
The following diagrams, generated using the DOT language, illustrate the key processes and concepts described in this guide.
Caption: A typical experimental workflow for the quantification of Ramiprilat using a deuterated internal standard.
References
- 1. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography-mass spectrometric analysis of ramipril and its active metabolite ramiprilat in human serum: application to a pharmacokinetic study in the Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ijpsonline.com [ijpsonline.com]
Deuterium-Labeled Ramiprilat: A Technical Guide for Advanced Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of deuterium-labeled Ramiprilat in metabolic studies. Ramipril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is metabolized to its active form, Ramiprilat. The use of stable isotope-labeled compounds, such as deuterium-labeled Ramiprilat, provides a powerful tool for elucidating the pharmacokinetics, metabolism, and potential metabolic switching of this critical therapeutic agent. Deuteration can improve pharmacokinetic profiles by altering C-H bond cleavage kinetics, offering a more nuanced understanding of the drug's disposition.[1][2]
Introduction to Ramipril and its Metabolism
Ramipril is primarily used for the management of hypertension and heart failure.[3][4] Its therapeutic effects are mediated by its active metabolite, Ramiprilat, which is a potent inhibitor of ACE.[4][5][6] This inhibition prevents the conversion of angiotensin I to the vasoconstrictor angiotensin II and reduces the breakdown of the vasodilator bradykinin, leading to a decrease in blood pressure.[4][7]
Ramipril undergoes extensive metabolism, primarily in the liver, where esterases hydrolyze it to form Ramiprilat.[5][6][7][8][9] Further metabolism leads to the formation of inactive metabolites, including the diketopiperazine ester, diketopiperazine acid, and glucuronides of both Ramipril and Ramiprilat.[5][6]
The Role of Deuterium Labeling in Metabolic Studies
Deuterium-labeled compounds are invaluable in drug metabolism research for several key reasons:
-
Internal Standards: Deuterated analogs of the drug and its metabolites, such as Ramipril-d3, serve as ideal internal standards for quantitative analysis by mass spectrometry (LC-MS/MS).[10] They co-elute with the unlabeled analyte and exhibit similar ionization efficiency, allowing for accurate correction of matrix effects and variations during sample processing.[11]
-
Tracing Metabolic Fates: Stable isotope labeling allows for the unambiguous tracing of the drug and its metabolites in complex biological matrices.[1][2][12]
-
Investigating Kinetic Isotope Effects: The substitution of hydrogen with deuterium can alter the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond.[1] Studying these kinetic isotope effects can provide insights into the rate-limiting steps of metabolism and may reveal alternative metabolic pathways.[1]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for Ramipril and its active metabolite, Ramiprilat.
Table 1: Pharmacokinetic Parameters of Ramipril and Ramiprilat
| Parameter | Ramipril | Ramiprilat | Reference(s) |
| Bioavailability | 50-60% | - | [3] |
| Time to Peak Plasma Concentration (Tmax) | Within 1 hour | 2-4 hours | [3][6] |
| Plasma Protein Binding | ~73% | ~56% | [3][6][8] |
| Elimination Half-Life (Initial Phase) | 2-4 hours | - | [3] |
| Elimination Half-Life (Apparent Elimination) | - | 9-18 hours | [3] |
| Elimination Half-Life (Terminal Phase) | >50 hours | 13-17 hours (5-10 mg doses) | [3][5] |
| Renal Clearance | 7.2 mL/min/1.73m² | 77.4 mL/min/1.73m² | [5] |
Table 2: Excretion of Ramipril and its Metabolites
| Excretion Route | Percentage of Dose | Metabolites | Reference(s) |
| Urine | ~60% | Unchanged Ramipril (<2%), Ramiprilat, Diketopiperazine Acid, Glucuronides | [3][5][6] |
| Feces | ~40% | Unabsorbed drug, Biliary excretion of metabolites | [3][5][6] |
Experimental Protocols
Synthesis of Deuterium-Labeled Ramiprilat
In Vitro Metabolism Study
Objective: To investigate the metabolism of deuterium-labeled Ramiprilat in human liver microsomes.
Materials:
-
Deuterium-labeled Ramiprilat
-
Unlabeled Ramiprilat (for comparison)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
Protocol:
-
Prepare incubation mixtures in phosphate buffer containing HLMs and the NADPH regenerating system.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding either deuterium-labeled Ramiprilat or unlabeled Ramiprilat to the respective incubation mixtures.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the parent compound and any formed metabolites.
In Vivo Pharmacokinetic Study in Rodents
Objective: To compare the pharmacokinetic profiles of deuterium-labeled Ramiprilat and unlabeled Ramiprilat in rats.
Materials:
-
Deuterium-labeled Ramiprilat
-
Unlabeled Ramiprilat
-
Sprague-Dawley rats (or other appropriate strain)
-
Dosing vehicle (e.g., saline)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Internal standard for bioanalysis
Protocol:
-
Fast rats overnight prior to dosing.
-
Administer a single oral or intravenous dose of either deuterium-labeled Ramiprilat or unlabeled Ramiprilat to separate groups of rats.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via the tail vein or another appropriate method.
-
Process the blood samples to obtain plasma.
-
Extract the drug and metabolites from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the plasma samples by LC-MS/MS to determine the concentrations of the parent drug and its metabolites.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for both the deuterated and non-deuterated compounds.
Bioanalytical Method using LC-MS/MS
Objective: To quantify Ramipril and Ramiprilat in human plasma.[15][16]
Instrumentation:
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).[15]
Chromatographic Conditions:
-
Column: Chromolith speed rod RP 18e gold (50×4.6 mm) or equivalent.[15]
-
Mobile Phase: A gradient of acetonitrile and 0.2% trifluoroacetic acid in water.[15]
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ramipril: Specific precursor to product ion transition.
-
Ramiprilat: Specific precursor to product ion transition.
-
Deuterated Ramiprilat (Internal Standard): Specific precursor to product ion transition.
-
Sample Preparation:
-
To a 100 µL aliquot of plasma, add 10 µL of the internal standard solution (deuterium-labeled Ramiprilat in methanol).
-
Precipitate proteins by adding 300 µL of ice-cold methanol.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[17]
Visualizations
The following diagrams illustrate the metabolic pathway of Ramipril and a typical experimental workflow for its analysis.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ramipril - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. SMPDB [smpdb.ca]
- 8. cris.technion.ac.il [cris.technion.ac.il]
- 9. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. hwb.gov.in [hwb.gov.in]
- 13. The Synthesis of Deuterium, Carbon-14, and Carrier-Free Tritium Labeled Cannabinoids | RTI [rti.org]
- 14. researchgate.net [researchgate.net]
- 15. ijpsonline.com [ijpsonline.com]
- 16. High-performance liquid chromatography-mass spectrometric analysis of ramipril and its active metabolite ramiprilat in human serum: application to a pharmacokinetic study in the Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ramiprilat-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial sourcing and potential applications of Ramiprilat-d5, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of Ramipril. This document outlines key technical data from various commercial suppliers, details relevant experimental protocols, and illustrates the biochemical pathway of its parent drug.
Commercial Suppliers of this compound
The selection of a suitable commercial supplier for a stable isotope-labeled standard like this compound is a critical step in ensuring the accuracy and reproducibility of research findings. Key parameters for consideration include chemical purity, isotopic enrichment, and the availability of comprehensive analytical documentation. Below is a summary of publicly available information from various suppliers. Researchers are strongly encouraged to request a certificate of analysis (CoA) for lot-specific data prior to purchase.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Notes |
| Simson Pharma Limited | 1356837-92-7 | C₂₁H₂₃D₅N₂O₅ | 393.49 | >90% (Chromatographic Purity) | Not specified | Certificate of Analysis is available upon request. |
| Santa Cruz Biotechnology | 1356837-92-7 | C₂₁H₂₃D₅N₂O₅ | 393.49 | Not specified | Not specified | Labeled as a mixture of diastereomers. For research use only. |
| Pharmaffiliates | 1356837-92-7 | C₂₁H₂₃D₅N₂O₅ | 393.49 | Not specified | Not specified | |
| LGC Standards | 1356837-92-7 | C₂₁H₂₃D₅N₂O₅ | 393.49 | Not specified | Not specified | Available as a neat product. |
| Cleanchem | 1356837-92-7 | C₂₁H₂₃D₅N₂O₅ | 393.5 | >90% (Chromatographic Purity) | Not specified | Certificate of Analysis available. |
| MedchemExpress | 2021255-43-4 | Not specified | Not specified | Not specified | Not specified | States Ramiprilat-d₅ is deuterium labeled Ramiprilat. |
| Cayman Chemical | 1132661-86-9 (for Ramipril-d5) | C₂₃H₂₇D₅N₂O₅ | 421.5 | ≥99% deuterated forms (d₁-d₅) | Not specified | Ramipril-d5 is the prodrug of this compound. |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Ramiprilat, the active metabolite of the prodrug Ramipril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. Ramiprilat's inhibitory action prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in aldosterone secretion, contributing to a decrease in blood pressure.
Experimental Protocols
This compound is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Ramipril
Ramiprilat-d5 certificate of analysis interpretation
An In-depth Technical Guide to the Interpretation of a Ramiprilat-d5 Certificate of Analysis
Introduction
Ramiprilat, the active diacid metabolite of the prodrug Ramipril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] It is widely used in research for studies on hypertension and heart failure.[1] this compound is a deuterated form of Ramiprilat, where five hydrogen atoms on the phenyl ring are replaced by deuterium. This stable isotope-labeled compound serves as an invaluable internal standard for quantitative bioanalytical studies, such as those using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), due to its similar chemical and physical properties to the unlabeled analyte, but distinct mass.[3][4]
A Certificate of Analysis (CoA) is a critical document that provides verified information about the quality, purity, and identity of a specific batch of a chemical substance. For researchers, scientists, and drug development professionals, the ability to accurately interpret a CoA for a reference standard like this compound is paramount for ensuring the validity, accuracy, and reproducibility of experimental results. This guide provides a detailed walkthrough of a typical this compound CoA, explaining the significance of each test, presenting data in a structured format, and detailing the underlying experimental methodologies.
Decoding the Certificate of Analysis: Key Parameters
A CoA is typically divided into sections that describe the product's identity, its physical and chemical properties, and the results of quality control testing. The following tables summarize the key quantitative and qualitative data found on a representative CoA for this compound.[5]
Product Identification and General Properties
This section provides fundamental information identifying the specific batch of the compound.
| Parameter | Typical Specification | Significance |
| Product Name | This compound | Identifies the compound as the deuterated form of Ramiprilat. |
| CAS Number | 1356837-92-7 | A unique numerical identifier assigned by the Chemical Abstracts Service, ensuring unambiguous identification.[5][6] |
| Chemical Name | (2S,3aR,6aR)-1-(((S)-1-carboxy-3-(phenyl-d5)propyl)-L-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid | The systematic IUPAC name describing the precise chemical structure, including stereochemistry.[5] |
| Molecular Formula | C₂₁H₂₃D₅N₂O₅ | Indicates the elemental composition, specifying the presence of five deuterium (D) atoms.[5][6] |
| Molecular Weight | 393.5 g/mol | The mass of one mole of the compound, reflecting the heavier deuterium isotopes.[5] |
| Batch Number | Lot-specific | A unique code that traces the production and testing history of the specific batch. |
| Storage Condition | Store at 2-8 °C | Critical information to ensure the long-term stability and integrity of the compound.[5] |
Quality Control Test Results
This section details the results of analytical tests performed to confirm the identity, purity, and quality of the material.
| Test | Specification / Result | Significance |
| Appearance | White to off-white solid | A basic qualitative check for physical consistency and absence of unexpected discoloration or impurities.[1] |
| Solubility | Soluble in DMF and DMSO | Provides guidance for preparing stock solutions for experiments. For example, solubility in DMSO can be around 30 mg/mL.[7] |
| ¹H-NMR | Conforms to structure | Confirms the chemical structure and the successful incorporation of deuterium atoms by observing the absence of specific proton signals. |
| Mass Spectrometry (MS) | Conforms to structure | Verifies the molecular weight of the compound, confirming its identity and isotopic labeling. |
| Chromatographic Purity (HPLC) | >90% (Typical) | Quantifies the percentage of the desired compound in the sample, indicating its purity level.[5][8] |
Experimental Protocols
The statements "Conforms to structure" and purity values on a CoA are backed by rigorous analytical testing. Below are detailed methodologies for the key experiments typically cited.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of pharmaceutical compounds. It separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).
-
Objective: To separate this compound from any impurities and quantify its percentage relative to all other detected components.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Methodology:
-
Column: A reversed-phase column, such as a Fortis C18 (100mm × 4.6 mm, 2.5 µm particle size), is commonly used.[9]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an acidic buffer and an organic solvent. For example, a 50:50 (v/v) mixture of methanol and a 5mM sodium citrate in citric acid buffer (pH 3.0).[9][10]
-
Flow Rate: A typical flow rate is 1.0 mL/minute.[11]
-
Detection: UV detection at a wavelength where the analyte absorbs strongly, such as 210 nm or 270 nm.[9][12]
-
Sample Preparation: The this compound standard is accurately weighed, dissolved in a suitable solvent (e.g., methanol), and diluted to a known concentration within the linear range of the method.[9]
-
Analysis: The prepared sample is injected into the HPLC system. The area of the peak corresponding to this compound is measured and compared to the total area of all peaks in the chromatogram to calculate the purity percentage.
-
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of this compound, thereby verifying its identity and the incorporation of the deuterium labels.
-
Objective: To confirm the molecular mass of this compound (393.5 Da).
-
Instrumentation: Typically a Liquid Chromatography-Mass Spectrometry (LC-MS) system, often a tandem mass spectrometer (MS/MS) like a Quadrupole-Time of Flight (Q-TOF) or a triple quadrupole (QQQ).[13]
-
Methodology:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is commonly employed for Ramipril and its metabolites.[14]
-
Sample Introduction: The sample is introduced into the mass spectrometer after separation by an LC system, as described in the HPLC protocol.
-
Mass Analysis: The instrument is set to scan for the expected protonated molecule [M+H]⁺. For this compound, this would be a peak at an m/z of approximately 394.5.
-
Data Interpretation: The presence of a dominant peak at the expected m/z value confirms the molecular weight and, by extension, the identity of the compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, further increasing confidence in the identification.[13]
-
Structural Verification by ¹H-NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For this compound, ¹H-NMR is used to confirm the overall structure and verify the location of the deuterium labels.
-
Objective: To obtain a proton spectrum that matches the known structure of Ramiprilat and confirms the absence of protons on the phenyl ring.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Methodology:
-
Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: A standard ¹H-NMR spectrum is acquired.
-
Data Interpretation: The resulting spectrum is analyzed for characteristic chemical shifts, signal integrations, and coupling patterns that correspond to the protons in the Ramiprilat structure. Crucially, the signals corresponding to the five protons on the phenyl group of unlabeled Ramiprilat will be absent or significantly diminished in the spectrum of this compound. This absence provides direct evidence of successful deuteration at the intended positions.
-
Visualizing Key Information
Diagrams are essential for conveying complex information concisely. The following sections provide visualizations for the chemical structure, the CoA workflow, and the relevant biological pathway.
Chemical Structure of this compound
The diagram below illustrates the molecular structure of Ramiprilat, with the five deuterium atoms on the phenyl ring clearly marked.
Note: The DOT script above is a conceptual representation. A scientifically accurate 2D chemical structure rendering is complex in DOT language. The following is a more abstract representation focusing on the key functional groups and the deuterated phenyl ring.
Caption: Molecular structure of this compound highlighting the core components.
Certificate of Analysis Workflow
This diagram outlines the logical progression of steps involved in generating a Certificate of Analysis, from sample handling to final documentation.
Caption: A typical workflow for generating a Certificate of Analysis.
Ramiprilat's Mechanism of Action: ACE Inhibition
This diagram illustrates the role of Ramiprilat in the Renin-Angiotensin-System (RAS) pathway, which is fundamental to its therapeutic and research applications.
Caption: Ramiprilat inhibits ACE, blocking Angiotensin II production.
Conclusion
The Certificate of Analysis for this compound is more than a simple data sheet; it is a comprehensive quality passport. For professionals in research and drug development, a thorough understanding of this document is non-negotiable. By carefully examining the product's identity, assessing its purity through chromatographic data, and understanding the structural and isotopic confirmation provided by mass spectrometry and NMR, users can proceed with confidence. This guide equips scientists to critically evaluate the quality of their reference standards, ensuring that the data generated in their studies is built upon a foundation of analytical certainty. This ultimately enhances the reliability and integrity of their research outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ramiprilat | C21H28N2O5 | CID 5464096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. scbt.com [scbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. ijrti.org [ijrti.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. scispace.com [scispace.com]
- 13. scispace.com [scispace.com]
- 14. ijpsonline.com [ijpsonline.com]
In-depth Technical Guide: Isotopic Purity of Ramiprilat-d5 for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical aspects of determining the isotopic purity of Ramiprilat-d5, a deuterated internal standard essential for accurate quantitative analysis by mass spectrometry. Ensuring the isotopic purity of such standards is paramount for the reliability of bioanalytical data in drug development and clinical research.
Introduction to Isotopic Purity in Mass Spectrometry
In quantitative mass spectrometry, particularly in pharmacokinetic and bioequivalence studies, stable isotope-labeled internal standards (SIL-IS) are the gold standard. This compound, the deuterated analog of the active angiotensin-converting enzyme (ACE) inhibitor Ramiprilat, is frequently employed as an internal standard for the quantification of Ramipril and its active metabolite in biological matrices.
The fundamental principle of using a SIL-IS is that it behaves chemically and physically identically to the analyte of interest throughout sample preparation and analysis, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. However, the synthesis of deuterated compounds is seldom perfect, resulting in a distribution of isotopic species. This isotopic distribution, or the lack of isotopic purity, can significantly impact the accuracy and precision of analytical results if not properly characterized and accounted for.
Key Definitions:
-
Isotopologues: Molecules that have the same elemental and chemical constitution but differ in their isotopic composition. For this compound, this includes species with fewer than five deuterium atoms (d0, d1, d2, d3, d4).
-
Isotopic Purity: The percentage of the desired isotopologue (in this case, d5) in the stable isotope-labeled compound.
-
Isotopic Enrichment: The percentage of deuterium atoms at the labeled positions.
The Importance of High Isotopic Purity
High isotopic purity of this compound is crucial for several reasons:
-
Minimizing Cross-Signal Contribution: The presence of the unlabeled analyte (d0) as an impurity in the internal standard solution can artificially inflate the measured concentration of the analyte, leading to a positive bias, especially at the lower limit of quantification (LLOQ)[1].
-
Ensuring Accurate Quantification: A well-characterized isotopic distribution allows for the correction of any signal overlap between the analyte and the internal standard, ensuring the accuracy of the final reported concentrations.
-
Method Robustness and Reliability: Using an internal standard with high and consistent isotopic purity contributes to the overall robustness and reliability of the bioanalytical method.
Quantitative Data on Isotopic Purity of this compound
The isotopic purity of commercially available this compound can vary between different suppliers and even between different batches from the same supplier. While a Certificate of Analysis (CoA) will typically state the chemical purity, a detailed isotopic distribution is not always provided. For research and clinical applications, it is imperative to either obtain a detailed CoA or to independently verify the isotopic purity.
Below is a representative table summarizing the kind of quantitative data that should be considered. Note: The following data is illustrative and based on typical specifications for high-quality deuterated standards. Actual values must be confirmed for the specific batch of this compound being used.
| Isotopic Species | Number of Deuterium Atoms | Representative Mass (Monoisotopic) | Typical Abundance (%) |
| d0 (Unlabeled) | 0 | 388.20 | < 0.1 |
| d1 | 1 | 389.21 | < 0.5 |
| d2 | 2 | 390.21 | < 1.0 |
| d3 | 3 | 391.22 | < 2.0 |
| d4 | 4 | 392.22 | ~ 5.0 |
| d5 (Desired) | 5 | 393.23 | > 90.0 |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity of this compound is typically performed using high-resolution mass spectrometry (HRMS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS) Method
HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound due to its high mass accuracy and resolving power, which allows for the separation and quantification of different isotopologues.
Experimental Workflow for Isotopic Purity Analysis by LC-HRMS
Workflow for determining isotopic purity by LC-HRMS.
Detailed Methodological Parameters:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically suitable (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan (e.g., m/z 100-500).
-
Resolution: > 60,000 FWHM to ensure separation of isotopic peaks.
-
Data Analysis: The integrated peak areas of the extracted ion chromatograms for each isotopologue are used to calculate the relative abundance and thus the isotopic purity[2][3].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
Quantitative NMR (qNMR) is another primary method for determining isotopic purity. While ¹H NMR can be used to observe the residual non-deuterated sites, ²H (Deuterium) NMR directly measures the deuterated positions.
Logical Relationship for Isotopic Purity Assessment by NMR
NMR approach to isotopic purity determination.
Detailed Methodological Parameters:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for both ¹H and ²H detection.
-
Sample Preparation: A known amount of the this compound sample is accurately weighed and dissolved in a suitable non-deuterated solvent (for ²H NMR) or a deuterated solvent with a known internal standard (for ¹H qNMR).
-
¹H qNMR:
-
An internal standard with a known purity and a signal in a clean region of the spectrum is used.
-
The integral of the residual proton signals at the deuterated positions is compared to the integral of the internal standard to calculate the amount of non-deuterated species.
-
-
²H NMR:
-
This technique directly observes the deuterium signals.
-
The spectrum will show signals corresponding to the different deuterated positions in the molecule. The integration of these signals can be used to confirm the sites and extent of deuteration. For highly deuterated compounds, ²H NMR can be more informative than ¹H NMR[4].
-
Conclusion
The determination of the isotopic purity of this compound is a critical step in the validation of bioanalytical methods for the quantification of Ramipril and its metabolites. Both high-resolution mass spectrometry and quantitative NMR spectroscopy are powerful techniques for this purpose. A thorough characterization of the isotopic distribution of the deuterated internal standard is essential to ensure the accuracy, precision, and reliability of the analytical data, ultimately contributing to the safety and efficacy of pharmaceutical products. It is strongly recommended that laboratories independently verify the isotopic purity of their deuterated standards or obtain detailed Certificates of Analysis from the supplier that include the isotopic distribution.
References
- 1. benchchem.com [benchchem.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Ramiprilat vs. Ramiprilat-d5: A Physicochemical Deep Dive for the Research Professional
An In-depth Technical Guide
This whitepaper provides a detailed comparative analysis of the core physicochemical properties of ramiprilat and its deuterated analog, ramiprilat-d5. Designed for researchers, scientists, and drug development professionals, this guide synthesizes critical data into a structured format, outlines relevant experimental methodologies, and visualizes key biological and analytical processes.
Core Physicochemical Properties
The primary distinction between ramiprilat and this compound lies in the isotopic substitution of five hydrogen atoms with deuterium in the phenyl group of the molecule. This substitution is primarily intended to increase the molecular mass for use as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Comparison of Physicochemical Properties
| Property | Ramiprilat | This compound |
| Molecular Formula | C₂₁H₂₈N₂O₅ | C₂₁H₂₃D₅N₂O₅ |
| Molecular Weight | 388.46 g/mol | 393.49 g/mol |
| Monoisotopic Mass | 388.199822 Da | 393.2313 g/mol |
| Melting Point | Data not readily available | Expected to be slightly different from ramiprilat[1] |
| Water Solubility (predicted) | 0.214 mg/mL[4] | Expected to be slightly different from ramiprilat[1] |
| logP (predicted) | 0.54[4] | Expected to be slightly lower than ramiprilat[2] |
| pKa (predicted, strongest acidic) | 3.13[4] | Expected to be slightly different from ramiprilat[2] |
| pKa (predicted, strongest basic) | 8.05[4] | Expected to be slightly different from ramiprilat[2] |
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Ramiprilat is the active metabolite of the prodrug ramipril and functions as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[5][6] By inhibiting ACE, ramiprilat prevents the conversion of angiotensin I to angiotensin II, a key vasoconstrictor and stimulator of aldosterone release.[6][7] This action leads to vasodilation, reduced sodium and water retention, and a decrease in blood pressure.[6][7]
Experimental Protocols
Detailed experimental procedures for determining the physicochemical properties of active pharmaceutical ingredients are crucial for drug development and quality control.
Determination of Melting Point
The melting point of a compound can be determined using the capillary fusion method.
-
Sample Preparation: A small amount of the finely powdered substance is introduced into a capillary tube, which is sealed at one end.
-
Apparatus: The capillary tube is placed in a melting point apparatus.
-
Heating: The temperature is gradually increased at a controlled rate.
-
Observation: The temperature range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point.
Determination of Solubility
The solubility of a compound in a specific solvent can be determined using the shake-flask method.
-
Sample Preparation: An excess amount of the compound is added to a known volume of the solvent (e.g., water, buffer solutions) in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Separation: The suspension is filtered to remove the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Determination of Partition Coefficient (LogP)
The partition coefficient, a measure of a compound's lipophilicity, is typically determined using the shake-flask method with n-octanol and water.
-
Phase Preparation: n-octanol and water are pre-saturated with each other.
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and then a known volume of the other phase is added. The mixture is shaken until equilibrium is reached.
-
Phase Separation: The two phases are separated by centrifugation.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Bioanalytical Workflow: LC-MS/MS Quantification
This compound is instrumental as an internal standard for the accurate quantification of ramiprilat in biological matrices. The following diagram illustrates a typical workflow for a bioanalytical method using LC-MS/MS.
This workflow highlights the critical role of the deuterated internal standard in correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantitative results.
Conclusion
References
- 1. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 7. teachmephysiology.com [teachmephysiology.com]
Understanding the Mass Shift in Ramiprilat-d5: A Technical Guide
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mass shift observed in Ramiprilat-d5. This deuterated analog of Ramiprilat is a critical internal standard for quantitative bioanalytical assays. This guide will cover the fundamental principles of its use, detailed experimental methodologies, and the quantitative basis for its distinct mass-to-charge ratio in mass spectrometry.
Introduction to this compound as an Internal Standard
Ramiprilat is the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril.[1][2] Accurate quantification of Ramiprilat in biological matrices is essential for pharmacokinetic and toxicokinetic studies. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
This compound is a form of Ramiprilat where five hydrogen atoms have been replaced by their stable isotope, deuterium.[1][3] This labeling minimally alters the physicochemical properties of the molecule, ensuring it co-elutes with the unlabeled analyte during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, the increase in mass due to the deuterium atoms allows for its distinct detection, making it an ideal internal standard for correcting variations in sample preparation and instrument response.
The Core Principle: The Mass Shift
The "mass shift" in this compound is the direct result of the substitution of five protium (¹H) atoms with five deuterium (²H or D) atoms. The atomic mass of protium is approximately 1.0078 atomic mass units (amu), while deuterium has a mass of approximately 2.0141 amu. This difference in mass is the foundation of its utility as an internal standard.
The logical relationship leading to the mass shift can be visualized as follows:
Quantitative Data: Mass-to-Charge Ratios
The mass shift is quantitatively observed in the mass spectrometer. The following table summarizes the key mass-to-charge (m/z) values for Ramiprilat and its deuterated analog.
| Compound | Molecular Formula | Approximate Molecular Weight ( g/mol ) | Monoisotopic Mass (amu) |
| Ramiprilat | C₂₁H₂₈N₂O₅ | 388.46 | 388.1998 |
| This compound | C₂₁H₂₃D₅N₂O₅ | 393.50 | 393.2312 |
Data sourced from publicly available chemical information.
In mass spectrometry, particularly with techniques like electrospray ionization (ESI), molecules are often observed as protonated species, [M+H]⁺. The table below presents a comparison of the expected m/z values for the protonated parent ions and a common fragment ion.
| Species | Ramiprilat [M+H]⁺ (m/z) | This compound [M+H]⁺ (m/z) | Mass Shift (amu) |
| Parent Ion | ~389.2 | ~394.2 | +5 |
Experimental Protocol: Quantification of Ramiprilat using this compound
The following is a representative experimental workflow for the quantification of Ramiprilat in a biological matrix (e.g., human plasma) using this compound as an internal standard, based on common practices in LC-MS/MS bioanalysis.[4][5]
Sample Preparation: Protein Precipitation
-
Aliquoting : Transfer a 100 µL aliquot of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add 10 µL of a this compound working solution (concentration will depend on the expected analyte concentration range) to each sample, except for the blank matrix samples.
-
Protein Precipitation : Add 300 µL of a precipitating agent, such as acetonitrile or methanol, to each tube.
-
Vortexing : Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column : A C18 reverse-phase column is typically used for separation (e.g., Waters Atlantis C18, 2.1 mm x 100 mm, 3 µm).[4]
-
Mobile Phase : A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile) is commonly employed.
-
Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is used for detection.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Ramiprilat and this compound. This highly selective technique ensures accurate quantification even in complex biological matrices.
The following diagram illustrates the general experimental workflow:
Data Analysis
The concentration of Ramiprilat in the unknown samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). This ratio is then compared to a calibration curve constructed from samples with known concentrations of Ramiprilat and a constant concentration of this compound.
Conclusion
The mass shift of this compound is a fundamental and deliberate property that enables its use as a highly effective internal standard in mass spectrometric assays. By understanding the principles behind this shift and implementing robust analytical methodologies, researchers can achieve accurate and precise quantification of Ramiprilat in various biological matrices, which is crucial for the development and clinical evaluation of Ramipril.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (Mixture of Diastereomers) [lgcstandards.com]
- 4. High-performance liquid chromatography-mass spectrometric analysis of ramipril and its active metabolite ramiprilat in human serum: application to a pharmacokinetic study in the Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Ramiprilat in Human Plasma using Ramiprilat-d5 as an Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril, in human plasma. The method utilizes Ramiprilat-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical and pharmacokinetic studies. The method has been developed and summarized based on established bioanalytical principles and data from various validated procedures for ramipril and ramiprilat analysis.
Introduction
Ramipril is a widely prescribed prodrug for the treatment of hypertension and heart failure. It is rapidly metabolized in the liver to its active diacid form, ramiprilat. The therapeutic efficacy of ramipril is directly related to the plasma concentrations of ramiprilat. Therefore, a reliable and sensitive analytical method for the quantification of ramiprilat in biological matrices is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. LC-MS/MS has become the gold standard for such analyses due to its high selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality of analytical data.
Experimental
Materials and Reagents
-
Ramiprilat and this compound reference standards were of high purity (≥98%).
-
HPLC-grade methanol and acetonitrile were used for sample preparation and as mobile phase constituents.
-
Formic acid (reagent grade) was used as a mobile phase additive.
-
Human plasma (with K2-EDTA as anticoagulant) was obtained from a certified vendor and stored at -80°C until use.
-
Ultrapure water was generated by a laboratory water purification system.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.
-
HPLC System: A standard UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standard and Quality Control (QC) Samples
Stock solutions of ramiprilat and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions of ramiprilat were prepared by serial dilution of the stock solution with a mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.
Sample Preparation
A protein precipitation method was employed for the extraction of ramiprilat and the internal standard from plasma samples.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for this separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Program: A linear gradient from 5% to 95% mobile phase B over 3 minutes, followed by a 1-minute hold at 95% B and a 1-minute re-equilibration at 5% B.
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
The MRM transitions for ramiprilat and the proposed transitions for this compound are listed in the table below. The transitions for this compound are inferred based on the fragmentation of ramiprilat and the expected mass shift from the deuterium labeling.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Ramiprilat | 389.3 | 206.2 | 150 | 29 |
| This compound | 394.3 | 211.2 | 150 | 29 |
Results and Discussion
Method Validation
The developed method should be validated according to the relevant regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:
-
Linearity: The method demonstrated excellent linearity over a concentration range of 0.25 to 100 ng/mL for ramiprilat in human plasma.[1] The coefficient of determination (r²) was consistently >0.99.
-
Accuracy and Precision: The intra-day and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The results were within the acceptable limits of ±15% (±20% for LLOQ).
-
Recovery: The extraction recovery of ramiprilat from human plasma was consistent and reproducible across the different QC levels. Recoveries are typically in the range of 81.0-98.2%.[1]
-
Matrix Effect: The matrix effect was evaluated to ensure that the ionization of the analyte was not suppressed or enhanced by the plasma matrix. The use of the stable isotope-labeled internal standard effectively compensated for any matrix effects.
-
Stability: The stability of ramiprilat in human plasma was assessed under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability.
Quantitative Data Summary
The following tables summarize the typical quantitative performance of a validated LC-MS/MS method for ramiprilat.
Table 1: Linearity and LLOQ
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Ramiprilat | 0.25 - 100 | 0.25 | >0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.25 | <15 | 85-115 | <15 | 85-115 |
| Low QC | 0.75 | <15 | 85-115 | <15 | 85-115 |
| Mid QC | 10 | <15 | 85-115 | <15 | 85-115 |
| High QC | 80 | <15 | 85-115 | <15 | 85-115 |
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of ramiprilat in human plasma using this compound as an internal standard. The protein precipitation sample preparation method is straightforward and amenable to high-throughput analysis. The method is sensitive, selective, and accurate, making it suitable for a wide range of applications in drug development and clinical research.
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for Ramiprilat analysis.
References
Application Note: Quantitative Analysis of Ramiprilat in Human Plasma Using a Validated LC-MS/MS Method with Ramiprilat-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Ramiprilat in human plasma. Ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, plays a crucial role in the management of hypertension and heart failure.[1][2] This method employs a stable isotope-labeled internal standard, Ramiprilat-d5, to ensure high accuracy and precision. The protocol described herein is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The method involves a straightforward protein precipitation extraction procedure and offers a rapid analysis time.
Introduction
Ramipril is a prodrug that is hydrolyzed in the liver to its active form, Ramiprilat.[3] Ramiprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, Ramiprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure. Accurate quantification of Ramiprilat in biological matrices is essential for assessing the pharmacokinetic profile of Ramipril and for clinical research.
This application note describes a validated LC-MS/MS method for the determination of Ramiprilat in human plasma, utilizing this compound as the internal standard (IS). The use of a stable isotope-labeled internal standard is a well-established strategy to correct for matrix effects and variations in instrument response, thereby improving the reliability of the analytical results.[4]
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)
The diagram below illustrates the Renin-Angiotensin-Aldosterone System and the point of inhibition by Ramiprilat.
Experimental Workflow
The following diagram outlines the major steps in the quantitative analysis of Ramiprilat from plasma samples.
Experimental Protocols
Materials and Reagents
-
Ramiprilat reference standard
-
This compound internal standard
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
Stock and Working Solutions
-
Ramiprilat Stock Solution (1 mg/mL): Accurately weigh and dissolve Ramiprilat reference standard in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Ramiprilat stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.
Sample Preparation
-
Label polypropylene microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the this compound internal standard working solution to all tubes except for the blank matrix.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean set of tubes.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex mix and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters Atlantis C18 (2.1 x 100 mm, 3 µm) or equivalent[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol[5] |
| Gradient | Isocratic or gradient elution can be optimized. A typical starting point is 25:75 (v/v) A:B.[5] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | See Table 1 |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 4000 V |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Ramiprilat | 389.3 | 206.2[5] | 200 | 15 |
| This compound | 394.3 | 211.2 | 200 | 15 |
Note: Collision energy and other MS parameters may require optimization for the specific instrument used.
Method Validation Summary
The method was validated according to the International Council for Harmonisation (ICH) M10 guideline for bioanalytical method validation.[1][6]
Table 2: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Regression Model |
| Ramiprilat | 0.25 - 100[5] | > 0.995 | Linear, 1/x² weighting |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 0.25 | < 15% | 85-115% | < 15% | 85-115% |
| Low QC | 0.75 | < 15% | 85-115% | < 15% | 85-115% |
| Mid QC | 10 | < 15% | 85-115% | < 15% | 85-115% |
| High QC | 80 | < 15% | 85-115% | < 15% | 85-115% |
| Data presented are representative acceptance criteria based on published methods.[5] |
Table 4: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Ramiprilat | 81.0 - 98.2[5] | Within acceptable limits |
| This compound | Consistent across lots | Corrects for matrix effects |
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Ramiprilat in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for supporting pharmacokinetic and clinical studies involving Ramipril.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High-performance liquid chromatography-mass spectrometric analysis of ramipril and its active metabolite ramiprilat in human serum: application to a pharmacokinetic study in the Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
Revolutionizing Ramiprilat Bioanalysis: A Comprehensive Guide to Sample Preparation Utilizing Ramiprilat-d5
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols for the sample preparation of Ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of the stable isotope-labeled internal standard, Ramiprilat-d5, is incorporated into each protocol to ensure accuracy and precision. This document outlines three prevalent extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), offering a comparative analysis to aid in the selection of the most suitable method for specific research needs.
Introduction
Ramipril is a widely prescribed medication for the treatment of hypertension and heart failure. As a prodrug, it is metabolized in the liver to its active form, Ramiprilat. Accurate quantification of Ramiprilat in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects. This note details robust and reproducible sample preparation protocols to ensure high-quality data for drug development and clinical research.
Comparative Analysis of Sample Preparation Techniques
The choice of sample preparation technique is critical and depends on factors such as the desired level of sample cleanliness, throughput requirements, and the complexity of the biological matrix. Below is a summary of the quantitative performance of the three detailed protocols.
| Parameter | Protein Precipitation (Methanol) | Liquid-Liquid Extraction (Ethyl Acetate) | Solid-Phase Extraction (C18) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] | 0.5 ng/mL[2] | 0.1 ng/mL[3] |
| Recovery | 65.3 - 97.3%[1][2] | ~80% | 63.5 - 74.3%[3] |
| Throughput | High | Medium | Low to Medium |
| Selectivity | Low | Medium | High |
| Cost per Sample | Low | Low to Medium | High |
Experimental Protocols
Internal Standard Spiking
Prior to extraction, all samples, including calibration standards and quality control samples, should be spiked with this compound internal standard solution to a final concentration within the linear range of the assay.
Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis. It involves the addition of an organic solvent to precipitate plasma proteins, which are then separated by centrifugation.
Materials:
-
Biological plasma/serum sample
-
This compound internal standard solution
-
Methanol (HPLC grade) or Acetonitrile (HPLC grade)
-
Microcentrifuge tubes
-
Centrifuge
Protocol:
-
Pipette 200 µL of the biological sample into a microcentrifuge tube.
-
Add the appropriate volume of this compound internal standard solution.
-
Add 600 µL of ice-cold methanol (or acetonitrile).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
Liquid-Liquid Extraction (LLE)
LLE offers improved sample cleanup compared to PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.
Materials:
-
Biological plasma/serum sample
-
This compound internal standard solution
-
0.1 M Hydrochloric acid (HCl)
-
Ethyl acetate (HPLC grade)
-
Microcentrifuge tubes
-
Centrifuge
Protocol:
-
Pipette 200 µL of the biological sample into a microcentrifuge tube.
-
Add the appropriate volume of this compound internal standard solution.
-
Add 50 µL of 0.1 M HCl to acidify the sample.
-
Add 1 mL of ethyl acetate.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
Solid-Phase Extraction (SPE)
SPE provides the most thorough sample cleanup, resulting in the highest sensitivity and specificity. This technique utilizes a solid sorbent to retain the analyte, which is then selectively eluted after washing away interfering matrix components.
Materials:
-
Biological plasma/serum sample
-
This compound internal standard solution
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
5% Methanol in deionized water
-
SPE vacuum manifold
Protocol:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading:
-
Pipette 200 µL of the biological sample into a microcentrifuge tube.
-
Add the appropriate volume of this compound internal standard solution.
-
Vortex briefly.
-
Load the entire sample onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in deionized water to remove polar interferences.
-
Elution: Elute the Ramiprilat and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
-
Workflow and Process Visualization
To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the workflows for sample preparation and the logical relationship between the different techniques.
Caption: General workflow for Ramiprilat sample preparation and analysis.
Caption: Decision logic for selecting a sample preparation method.
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the extraction of Ramiprilat from biological matrices for LC-MS/MS analysis. The inclusion of this compound as an internal standard is essential for achieving accurate and precise quantification. The choice between Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction should be guided by the specific requirements of the study, balancing the need for sample cleanliness, throughput, and cost. By following these detailed procedures, researchers and drug development professionals can confidently generate high-quality bioanalytical data for Ramiprilat.
References
Application Note: Robust and Sensitive Quantification of Ramiprilat in Human Plasma using Solid-Phase Extraction and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the solid-phase extraction (SPE) of ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril, from human plasma. The method employs a reversed-phase SPE procedure and utilizes ramiprilat-d5 as an internal standard (IS) for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic and bioequivalence studies.
Introduction
Ramipril is a widely prescribed prodrug for the treatment of hypertension and heart failure. It is rapidly metabolized in the liver to its active form, ramiprilat. Accurate measurement of ramiprilat concentrations in biological matrices is essential for clinical and pharmacological research. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis.[1] This method provides a robust and reproducible SPE protocol for the extraction of the acidic drug ramiprilat from human plasma.[2] The subsequent analysis by LC-MS/MS ensures high sensitivity and selectivity.
Physicochemical Properties of Ramiprilat
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₈N₂O₅ | [3] |
| Molecular Weight | 388.5 g/mol | [3] |
| pKa (Strongest Acidic) | 3.13 | [3] |
| logP | 0.54 | [3] |
Ramiprilat is a dicarboxylic acid, and its acidic nature is a key consideration for the development of an effective SPE method.[2][3]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.
Materials and Reagents
-
Ramiprilat and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (analytical grade)
-
Human plasma (with appropriate anticoagulant)
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg/3 mL)
Instrumentation
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
-
Vortex mixer and centrifuge
Sample Preparation and Solid-Phase Extraction
A detailed workflow for the solid-phase extraction of ramiprilat is provided below. The acidic nature of ramiprilat allows for its retention on a reversed-phase sorbent under acidified conditions.[4]
Figure 1. Experimental workflow for the solid-phase extraction and analysis of Ramiprilat.
LC-MS/MS Analysis
The following are typical starting conditions for the LC-MS/MS analysis of ramiprilat. Method optimization is recommended.
-
LC Column: C18, e.g., 2.1 x 100 mm, 3 µm[5]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol[5]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive[6]
-
Scan Type: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ramiprilat | 389.3 | 206.2 |
| This compound | 394.3 | 211.2 |
Note: The exact m/z values for the d5 internal standard may vary depending on the position of the deuterium labels. The precursor ion for this compound should be [M+H]+.
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of ramiprilat in human plasma.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.25 - 100 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | [5] |
| Recovery | 81.0 - 98.2% | [5] |
| Interday Precision (%RSD) | 3.5 - 4.7% | [5] |
| Intraday Precision (%RSD) | 4.3 - 4.6% | [5] |
Discussion
The presented solid-phase extraction protocol offers an effective method for the isolation and concentration of ramiprilat from human plasma. The use of a reversed-phase sorbent under acidic conditions ensures good retention of the acidic analyte while allowing for the removal of polar interferences during the wash steps. The subsequent elution with an organic solvent provides a clean extract suitable for sensitive LC-MS/MS analysis. The incorporation of a deuterated internal standard, such as this compound, is crucial for correcting for matrix effects and variations in extraction recovery, thereby ensuring high accuracy and precision of the quantitative results.
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of ramiprilat from human plasma using a d5-labeled internal standard. The method is suitable for use in regulated bioanalysis for pharmacokinetic and other clinical research studies. The provided workflow, LC-MS/MS conditions, and performance characteristics serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. tsijournals.com [tsijournals.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. agilent.com [agilent.com]
- 5. High-performance liquid chromatography-mass spectrometric analysis of ramipril and its active metabolite ramiprilat in human serum: application to a pharmacokinetic study in the Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Protein Precipitation Method for the Quantification of Ramiprilat-d5 in Plasma Samples
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable protein precipitation method for the extraction of Ramiprilat-d5 from human plasma samples. This protocol is optimized for high-throughput bioanalytical workflows, ensuring efficient protein removal and excellent analyte recovery for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of this compound as a deuterated internal standard provides accurate and precise quantification of Ramiprilat in clinical and preclinical studies.
Introduction
Ramipril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure. It is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, Ramiprilat. Accurate measurement of Ramiprilat concentrations in plasma is crucial for pharmacokinetic and bioequivalence studies. Protein precipitation is a simple, fast, and cost-effective sample preparation technique that effectively removes the majority of proteins from biological matrices, which can interfere with LC-MS/MS analysis.[1][2][3] This method is particularly well-suited for high-throughput screening of a large number of samples. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.
Experimental Protocols
Materials and Reagents
-
Human plasma (K2-EDTA)
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized
-
96-well collection plates
-
Centrifuge capable of accommodating 96-well plates
Preparation of Solutions
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of this compound in 50:50 (v/v) acetonitrile/water.
-
Precipitating Solvent: Acetonitrile.
Sample Preparation Protocol
-
Sample Thawing: Thaw plasma samples and the internal standard working solution at room temperature. Vortex each tube to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of each plasma sample into a 96-well collection plate.
-
Internal Standard Addition: Add 25 µL of the this compound internal standard working solution to each well.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each well. The recommended plasma to solvent ratio is 1:3.
-
Mixing: Seal the 96-well plate and vortex for 2 minutes at medium speed to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a new 96-well plate.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in a smaller volume of mobile phase.
-
LC-MS/MS Analysis: The samples are now ready for injection into the LC-MS/MS system.
Data Presentation
The following tables summarize the quantitative data obtained from validation studies of similar protein precipitation methods for Ramipril and its internal standards.
Table 1: Analyte Recovery
| Analyte | Precipitating Solvent | Concentration Level | Mean Recovery (%) | Reference |
| Ramipril | Acetonitrile | Low (0.5 ng/mL) | 65.3 - 97.3 (Intra-day) | [4][5][6][7][8] |
| Ramipril | Acetonitrile | Medium (5 ng/mL) | 65.3 - 97.3 (Intra-day) | [4][5][6][7][8] |
| Ramipril | Acetonitrile | High (25 ng/mL) | 65.3 - 97.3 (Intra-day) | [4][5][6][7][8] |
| Ramipril | Methanol | Low (0.6 ng/mL) | 93.30 | [9] |
| Ramipril | Methanol | Medium (10.0 ng/mL) | 96.57 | [9] |
| Ramipril | Methanol | High (16.0 ng/mL) | 92.40 | [9] |
| Ramipril-d5 | Methanol | - | 97.72 | [9] |
Table 2: Matrix Effect
| Analyte | Matrix Effect (%) | Reference |
| Ramipril | 96 - 109 | [10] |
| Ramiprilat | 93 - 94 | [10] |
Mandatory Visualization
Caption: Experimental workflow for plasma protein precipitation.
Discussion
The presented protein precipitation protocol offers a simple and effective method for the extraction of this compound from plasma samples. Acetonitrile is a commonly used and efficient precipitating agent, providing high protein removal and good analyte recovery.[11][12][13] The 1:3 plasma to solvent ratio is a widely accepted standard that ensures efficient precipitation while minimizing sample dilution.[1]
The quantitative data from similar studies demonstrate that high and consistent recoveries can be achieved for both the analyte and its deuterated internal standard. The reported matrix effects are within acceptable limits for bioanalytical assays, indicating that this method can provide accurate and reliable results. The use of a deuterated internal standard like this compound is crucial to compensate for any residual matrix effects and variability in the extraction process.
This protocol can be easily automated for high-throughput applications, making it suitable for large-scale clinical and preclinical studies. The straightforward nature of the procedure minimizes the potential for human error and ensures reproducibility across different batches and laboratories.
Conclusion
The protein precipitation method detailed in this application note is a robust, reliable, and high-throughput-compatible procedure for the quantification of this compound in plasma samples. The protocol is simple to implement and provides excellent analyte recovery and minimal matrix effects, making it an ideal choice for bioanalytical laboratories conducting pharmacokinetic and bioequivalence studies of Ramipril.
References
- 1. agilent.com [agilent.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ramipril in human plasma and its fragmentation by UPLC-Q-TOF-MS with positive electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Determination of ramipril in human plasma and its fragmentation by UPLC-Q-TOF-MS with positive electrospray ionization | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. alliedacademies.org [alliedacademies.org]
- 10. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmacokinetic Study of Ramipril Using Ramiprilat-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ramipril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. It is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, ramiprilat.[1] Accurate and reliable quantification of ramipril and ramiprilat in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Ramiprilat-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations in sample processing and instrument response.[2]
This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic analysis of ramipril.
Mechanism of Action of Ramipril
Ramipril exerts its therapeutic effect by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). It competitively binds to and inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[3][4][5]
Figure 1: Ramipril's mechanism of action within the RAAS pathway.
Experimental Protocols
Bioanalytical Method for Quantification of Ramipril and Ramiprilat using LC-MS/MS
This protocol outlines a validated method for the simultaneous quantification of ramipril and its active metabolite ramiprilat in human plasma using this compound as an internal standard (IS). A closely related deuterated analog, Ramipril-d5, is often used alongside for the quantification of the parent drug.
1. Materials and Reagents:
-
Ramipril reference standard
-
Ramiprilat reference standard
-
This compound (Internal Standard)
-
Ramipril-d5 (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
2. Stock and Working Solutions Preparation:
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve ramipril, ramiprilat, Ramipril-d5, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the ramipril and ramiprilat stock solutions in a 50:50 (v/v) mixture of methanol and water to create calibration curve standards.
-
Internal Standard Working Solution: Dilute the Ramipril-d5 and this compound stock solutions in methanol to achieve a final concentration of 5 ng/mL and 500 ng/mL, respectively.[6]
3. Sample Preparation (Protein Precipitation): [6][7]
-
To 200 µL of human plasma sample, add 400 µL of methanol containing the internal standards (Ramipril-d5 and this compound).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 15 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 45°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | ACE 5 C8 (50 mm x 4.6 mm, 5 µm) or equivalent C18 column[6] |
| Mobile Phase | A: 0.1% Formic acid in waterB: Methanol[8][9] |
| Gradient | Isocratic or gradient elution can be optimized. A typical starting point is 75:25 (B:A).[8] |
| Flow Rate | 0.5 - 0.8 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[7] |
| Scan Type | Multiple Reaction Monitoring (MRM)[7] |
| MRM Transitions | Ramipril: m/z 417.2 → 234.1Ramiprilat: m/z 389.3 → 206.2Ramipril-d5: m/z 422.3 → 239.3this compound: m/z 394.3 → 211.2[9] |
| Source Temperature | 500 °C[7] |
| Ion Spray Voltage | 5500 V[7] |
5. Method Validation:
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:
Figure 2: Workflow for the validation of the bioanalytical method.
Data Presentation
The following tables summarize typical quantitative data obtained from validated LC-MS/MS methods for the analysis of ramipril and ramiprilat.
Table 1: Calibration Curve and Quality Control Parameters
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | QC Low (ng/mL) | QC Mid (ng/mL) | QC High (ng/mL) |
| Ramipril | 0.2 - 20.0[6] | 0.2[6] | 0.6[6] | 10.0[6] | 16.0[6] |
| Ramiprilat | 1.0 - 150[6] | 1.0[6] | 3.0[6] | 75.0[6] | 120.0[6] |
Table 2: Accuracy and Precision Data
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Ramipril | 0.6 (QC Low) | < 15% | < 15% | 85 - 115% |
| 10.0 (QC Mid) | < 15% | < 15% | 85 - 115% | |
| 16.0 (QC High) | < 15% | < 15% | 85 - 115% | |
| Ramiprilat | 3.0 (QC Low) | < 15% | < 15% | 85 - 115% |
| 75.0 (QC Mid) | < 15% | < 15% | 85 - 115% | |
| 120.0 (QC High) | < 15% | < 15% | 85 - 115% |
Note: The acceptance criteria for precision (%RSD) are typically ≤15% (≤20% at the LLOQ), and for accuracy, the mean value should be within ±15% of the nominal value (±20% at the LLOQ).[9]
Table 3: Recovery and Matrix Effect
| Analyte | Concentration Level | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Ramipril | Low, Mid, High | 93.30 - 96.57[6] | Minimal |
| Ramiprilat | Low, Mid, High | 91.89 - 97.76[6] | Minimal |
Application to a Pharmacokinetic Study
This validated bioanalytical method can be applied to determine the pharmacokinetic parameters of ramipril and ramiprilat in healthy volunteers or patients. After oral administration of a single dose of ramipril, blood samples are collected at various time points. The plasma concentrations of ramipril and ramiprilat are then determined using the described LC-MS/MS method.
Table 4: Example Pharmacokinetic Parameters of Ramipril and Ramiprilat (Following a Single 10 mg Oral Dose)
| Parameter | Ramipril | Ramiprilat |
| Cmax | ~18 ng/mL[7] | ~4.7 ng/mL[7] |
| Tmax | ~1.2 hours[7] | ~3.2 hours[7] |
| AUC | Varies depending on study population | Varies depending on study population |
| t1/2 | ~2-4 hours (initial phase)[10] | ~9-18 hours (apparent elimination)[10] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, sensitive, and specific method for the simultaneous quantification of ramipril and its active metabolite, ramiprilat, in biological matrices. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists involved in the pharmacokinetic evaluation of ramipril, ensuring high-quality and reliable data for drug development and clinical studies.
References
- 1. Ramipril - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. imedpub.com [imedpub.com]
- 5. What is the mechanism of Ramipril? [synapse.patsnap.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatography-mass spectrometric analysis of ramipril and its active metabolite ramiprilat in human serum: application to a pharmacokinetic study in the Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioequivalence Study of Ramipril Using Ramiprilat-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a bioequivalence study of Ramipril. The focus is on the quantitative analysis of Ramipril and its active metabolite, Ramiprilat, in human plasma using a validated LC-MS/MS method with Ramiprilat-d5 as the internal standard.
Introduction
Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and congestive heart failure.[1] It is a prodrug that is metabolized in the liver to its active form, Ramiprilat.[2][3] Bioequivalence studies are essential to ensure that a generic Ramipril formulation performs equivalently to a reference product.[4] This document outlines the study design, analytical methodology, and pharmacokinetic evaluation required to assess the bioequivalence of two Ramipril tablet formulations.
According to FDA guidance, bioequivalence is typically assessed using a single-dose, two-treatment, two-period crossover in vivo study in healthy subjects.[5][6] The key pharmacokinetic parameters for comparison are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[7] Both Ramipril and its active metabolite, Ramiprilat, should be measured in plasma samples.[5][6]
Experimental Design
A typical bioequivalence study for Ramipril involves a randomized, open-label, two-period crossover design.[4][8][9]
-
Study Population: Healthy male and non-pregnant, non-lactating female volunteers.
-
Treatments:
-
Test Product: Generic Ramipril formulation.
-
-
Washout Period: A sufficient washout period between the two treatment periods is crucial to prevent carryover effects. Given the elimination half-life of Ramiprilat, a washout period of at least 21 to 35 days is recommended.[7][11]
-
Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule might include pre-dose (0 hours) and post-dose samples at 0.33, 0.67, 1.00, 1.33, 1.67, 2.00, 2.33, 2.67, 3.00, 3.50, 4.00, 5.00, 6.00, 8.00, 12.00, 24.00, 48.00, 72.00, 96.00, 120.00, and 144.00 hours.[11]
Logical Workflow for Ramipril Bioequivalence Study
Caption: Workflow of a typical two-period crossover bioequivalence study.
Analytical Methodology: LC-MS/MS Quantification of Ramipril and Ramiprilat
A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of Ramipril and Ramiprilat in human plasma.[12][13]
Materials and Reagents
-
Ramipril and Ramiprilat reference standards
-
This compound (internal standard)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid or acetic acid
-
Human plasma (drug-free)
Sample Preparation
Protein precipitation is a common and efficient method for extracting Ramipril and Ramiprilat from plasma.[14][15]
Protocol: Protein Precipitation
-
To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of methanol containing the internal standard, this compound (e.g., at a concentration of 5.0 ng/mL).[14]
-
Vortex the mixture vigorously for 1 minute.[14]
-
Centrifuge the samples at 14,000 rpm for 15 minutes to precipitate proteins.[14]
-
Transfer the clear supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue with 200 µL of the mobile phase.[14]
-
Vortex for 1 minute and transfer the sample to an autosampler vial for injection into the LC-MS/MS system.[14]
Alternatively, solid-phase extraction (SPE) can be employed for sample clean-up.[12][13]
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Typical Value |
| Column | C18 column (e.g., Aquasil C18, 100mm x 2.1mm, 5µm)[13] |
| Mobile Phase | Acetonitrile and deionized water (e.g., 65:35 ratio) with an additive like 1.0 mM ammonium trifluoroacetate or 0.1% formic acid.[13][16] |
| Flow Rate | 0.5 mL/min[17] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Ramipril: m/z 417.3 → 234.3[1][16] Ramiprilat: m/z 389.3 → 206.2[16] this compound (IS): To be determined based on the specific deuterated standard |
| Collision Gas | Argon |
Analytical Workflow for Sample Quantification
Caption: The workflow for analyzing plasma samples to quantify Ramipril and Ramiprilat.
Method Validation
The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range: Typical linear ranges are 0.5-250 ng/mL for both Ramipril and Ramiprilat.[12]
-
Accuracy and Precision: Intra- and inter-day precision and accuracy should be within acceptable limits (typically ±15%, and ±20% for the Lower Limit of Quantification).[16]
-
Recovery: The extraction efficiency of the method. Recoveries for Ramipril and Ramiprilat have been reported to be around 88.7% and 101.8%, respectively.[12]
-
Matrix Effect
-
Stability: Stability of the analytes under various conditions (freeze-thaw, short-term, long-term, and post-preparative).
Pharmacokinetic and Statistical Analysis
Pharmacokinetic Parameters
The following pharmacokinetic parameters are calculated for both Ramipril and Ramiprilat for each subject using non-compartmental analysis:[7][8]
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-∞): Area under the plasma concentration-time curve extrapolated to infinity.
-
t1/2: Elimination half-life.
Statistical Analysis and Bioequivalence Acceptance Criteria
The bioequivalence of the test and reference products is determined by comparing the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC(0-t), and AUC(0-∞).[9][18]
-
Log-Transformation: The pharmacokinetic parameters Cmax, AUC(0-t), and AUC(0-∞) are log-transformed before statistical analysis.
-
Analysis of Variance (ANOVA): An ANOVA is performed on the log-transformed data to assess the effects of formulation, period, sequence, and subject.
Data Presentation
The results of the bioequivalence study should be summarized in clear and concise tables.
Table 1: Summary of Pharmacokinetic Parameters for Ramipril
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (Test/Ref) % | 90% Confidence Interval |
| Cmax (ng/mL) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| AUC(0-t) (ng·h/mL) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| AUC(0-∞) (ng·h/mL) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Tmax (h) | [Insert Value] | [Insert Value] | N/A | N/A |
| t1/2 (h) | [Insert Value] | [Insert Value] | N/A | N/A |
Table 2: Summary of Pharmacokinetic Parameters for Ramiprilat
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (Test/Ref) % | 90% Confidence Interval |
| Cmax (ng/mL) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| AUC(0-t) (ng·h/mL) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| AUC(0-∞) (ng·h/mL) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Tmax (h) | [Insert Value] | [Insert Value] | N/A | N/A |
| t1/2 (h) | [Insert Value] | [Insert Value] | N/A | N/A |
Note: The values in the tables are placeholders and should be populated with data from the actual study.
Conclusion
By following the detailed protocols and methodologies outlined in these application notes, researchers can conduct a robust and reliable bioequivalence study of Ramipril. The use of a validated LC-MS/MS method with a deuterated internal standard like this compound ensures accurate and precise quantification of Ramipril and its active metabolite, Ramiprilat. The successful demonstration of bioequivalence within the accepted regulatory limits is a critical step in the development and approval of generic Ramipril formulations.
References
- 1. tsijournals.com [tsijournals.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Bioequivalence study of two tablet formulations of ramipril in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
- 14. alliedacademies.org [alliedacademies.org]
- 15. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-performance liquid chromatography-mass spectrometric analysis of ramipril and its active metabolite ramiprilat in human serum: application to a pharmacokinetic study in the Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bioequivalence study of 10 mg ramipril tablets in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Ramiprilat and Ramiprilat-d5 using MRM Transitions
These application notes provide a detailed protocol for the quantitative analysis of Ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, and its deuterated internal standard, Ramiprilat-d5, in biological matrices. This method is intended for researchers, scientists, and drug development professionals utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic and bioequivalence studies.
Introduction
Ramipril is a prodrug that is hydrolyzed in the liver to its active form, Ramiprilat.[1][2] Ramiprilat is a potent inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II.[1] Accurate and sensitive quantification of Ramiprilat in biological samples is crucial for assessing the pharmacokinetic profile of Ramipril. This document outlines the key parameters for a robust LC-MS/MS method using Multiple Reaction Monitoring (MRM) for the selective detection and quantification of Ramiprilat and its deuterated internal standard.
MRM Transitions and Mass Spectrometric Parameters
The selection of appropriate precursor and product ions (Q1/Q3) is fundamental for the specificity and sensitivity of the MRM assay. The following tables summarize the optimized MRM transitions and mass spectrometric parameters for Ramiprilat and a commonly used deuterated internal standard, Ramipril-d5, which can be used for the quantification of Ramiprilat.
Table 1: MRM Transitions for Ramiprilat and Ramipril-d5
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Note |
| Ramiprilat | 389.1 / 389.3 | 206.1 / 206.2 | Primary Quantifier |
| Ramiprilat | 389.1 | 156.0 | Qualifier |
| Ramipril-d5 | 420.3 | 154.0 | Internal Standard |
Note: The slight variation in the precursor ion m/z for Ramiprilat (389.1 vs. 389.3) may be due to differences in instrumentation and calibration.
Table 2: Mass Spectrometer Source and Gas Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| Curtain Gas (N₂) | 35 psi |
| Ion Source Gas 1 (N₂) | 40 psi |
| Ion Source Gas 2 (N₂) | 50 psi |
| Collision Gas | Medium |
Table 3: Compound-Dependent MS Parameters
| Compound | Declustering Potential (DP) (V) | Collision Energy (CE) (V) | Collision Cell Exit Potential (CXP) (V) |
| Ramiprilat | 91 | 29 | 8 |
| Ramipril-d5 | Not explicitly stated, requires optimization | Not explicitly stated, requires optimization | Not explicitly stated, requires optimization |
Experimental Protocol
This protocol provides a general framework for the analysis of Ramiprilat in plasma. Optimization may be required based on the specific instrumentation and laboratory conditions.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human serum or plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., Ramipril-d5 in methanol).
-
Add 300 µL of methanol to precipitate proteins.[3]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Liquid Chromatography
Table 4: Liquid Chromatography Conditions
| Parameter | Condition |
| HPLC Column | Waters Atlantis C18 (2.1 mm x 100 mm, 3 µm) or equivalent |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Methanol |
| Gradient | Isocratic: 25:75 (v/v) A:B |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 - 25 µL |
| Column Temperature | 60 °C |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the quantification of Ramiprilat.
Caption: Experimental workflow for Ramiprilat quantification.
Data Analysis and Quantification
Quantification is achieved by calculating the peak area ratio of the analyte (Ramiprilat) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of prepared standards against their known concentrations. The concentration of Ramiprilat in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Conclusion
The provided MRM transitions and experimental protocol offer a robust and sensitive method for the quantification of Ramiprilat in biological matrices. This methodology is suitable for a wide range of applications in clinical and preclinical drug development, enabling accurate assessment of Ramipril's pharmacokinetic properties. Adherence to good laboratory practices and proper validation of the method are essential for obtaining reliable and reproducible results.
References
- 1. SMPDB [smpdb.ca]
- 2. Clinical pharmacokinetics of ramipril. | Sigma-Aldrich [sigmaaldrich.com]
- 3. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
Troubleshooting & Optimization
Ion suppression in ESI-MS for Ramiprilat and use of d5 standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ion suppression during the ESI-MS analysis of Ramiprilat, particularly when using a deuterated (d5) internal standard.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Complete Signal Loss for Ramiprilat
Possible Cause: You may be experiencing ion suppression, a common phenomenon in Electrospray Ionization Mass Spectrometry (ESI-MS) where co-eluting matrix components interfere with the ionization of the analyte of interest, leading to a reduced signal.[1][2][3][4][5]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][4][6]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples like plasma.[1][6]
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to separate Ramiprilat from interfering substances.[1][6]
-
Protein Precipitation: While a simpler method, it may be less effective at removing all interfering components compared to SPE or LLE.[1][4][6] One study noted that protein precipitation samples produced the greatest amount of ion suppression compared to LLE and SPE.[4]
-
-
Chromatographic Separation: Improving the separation of Ramiprilat from matrix interferences can significantly reduce ion suppression.[1][4]
-
Gradient Modification: Adjusting the mobile phase gradient can alter the elution times of Ramiprilat and interfering compounds.
-
Column Chemistry: Consider using a column with a different stationary phase to change selectivity.
-
Flow Rate Reduction: Lowering the flow rate can enhance ionization efficiency.[2][3]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may also decrease the analyte signal. This approach is only viable if the Ramiprilat concentration is sufficiently high.[3][7]
Issue 2: Inconsistent or Irreproducible Ramiprilat Quantification
Possible Cause: Variability in the sample matrix between different samples can lead to inconsistent levels of ion suppression, resulting in poor reproducibility.[1][3]
Solutions:
-
Use of a Stable Isotope-Labeled Internal Standard (d5-Ramiprilat): A deuterated internal standard like d5-Ramiprilat is the gold standard for correcting for ion suppression.[3] Since it has nearly identical physicochemical properties to Ramiprilat, it will be affected by ion suppression to the same extent.[3] This allows for accurate quantification based on the ratio of the analyte to the internal standard.
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples. This helps to compensate for consistent matrix effects across all samples.[3]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in ESI-MS?
A1: Ion suppression is a phenomenon where the ionization efficiency of a target analyte, such as Ramiprilat, is reduced by the presence of other co-eluting molecules from the sample matrix.[1][2][3][4][5] This competition for ionization in the ESI source leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[3][4]
Q2: What are the common causes of ion suppression?
A2: Common causes of ion suppression include:
-
Endogenous matrix components: Salts, lipids, and proteins from biological samples are major contributors.[1][6]
-
Mobile phase additives: Non-volatile buffers or salts can accumulate in the ion source and interfere with ionization.[3]
-
Exogenous contaminants: Plasticizers, detergents, and polymers introduced during sample handling and preparation can also cause suppression.[2]
Q3: How can I determine if ion suppression is affecting my Ramiprilat analysis?
A3: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of Ramiprilat solution into the MS source while injecting a blank matrix extract onto the LC column. A dip in the baseline signal for Ramiprilat indicates the elution of interfering components from the matrix.[4]
Q4: Why is a d5-Ramiprilat internal standard recommended?
A4: A stable isotope-labeled internal standard, such as d5-Ramiprilat, is highly recommended because it co-elutes with and has nearly identical ionization characteristics to the unlabeled Ramiprilat.[3] This means that any ion suppression affecting Ramiprilat will also affect the d5-internal standard to a similar degree. By using the ratio of the analyte peak area to the internal standard peak area for quantification, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise results.
Experimental Protocols
Example Protocol: Solid-Phase Extraction (SPE) for Ramiprilat from Human Plasma
This protocol is a generalized example based on common SPE procedures for drug analysis in plasma.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Mix 500 µL of human plasma with the d5-Ramiprilat internal standard. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a 5% methanol in water solution to remove polar interferences.
-
Elution: Elute Ramiprilat and the d5-internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[3]
Quantitative Data Summary
The following table summarizes typical validation parameters for LC-MS/MS methods for the analysis of Ramipril and its active metabolite, Ramiprilat.
| Parameter | Ramipril | Ramiprilat | Reference |
| Linearity Range (ng/mL) | 0.10 - 100 | 0.25 - 100 | [8] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.10 | 0.25 | [8] |
| Recovery (%) | 81.0 - 98.2 | 81.0 - 98.2 | [8] |
| Intra-day Precision (%RSD) | 2.8 - 6.4 | 4.4 - 6.7 | [8] |
| Inter-day Precision (%RSD) | 4.3 - 4.6 | 3.5 - 4.7 | [8] |
| Matrix Effect (%) | 96 - 109 (enhancement) | 93 - 94 (suppression) | [9] |
Visualizations
Caption: Workflow illustrating the process of ion suppression in ESI-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. providiongroup.com [providiongroup.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. High-performance liquid chromatography-mass spectrometric analysis of ramipril and its active metabolite ramiprilat in human serum: application to a pharmacokinetic study in the Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ramiprilat Chromatography
Welcome to the technical support center for Ramiprilat chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic analysis of Ramiprilat.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of poor peak shape (tailing or fronting) for Ramiprilat?
A1: Poor peak shape for Ramiprilat in reversed-phase HPLC is often attributed to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. Ramiprilat is a diacid, and its ionization state is highly dependent on the mobile phase pH. Common causes include:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the amine group of Ramiprilat, leading to peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa values of Ramiprilat, the analyte can exist in multiple ionic forms, resulting in broadened or split peaks. The pKa values for Ramiprilat are approximately 3.13 (strongest acidic) and 8.05 (strongest basic)[1].
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.
-
Poorly Packed Column or Column Void: A damaged or old column can cause peak distortion for all analytes.
-
Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening.
Q2: What are the recommended starting conditions for Ramiprilat analysis to achieve good peak shape?
A2: For good peak shape, it is crucial to control the ionization of Ramiprilat. A common approach is to use a mobile phase with a low pH to ensure the carboxylic acid groups are protonated and the amine group is consistently protonated. Recommended starting conditions are:
-
Column: A high-purity, end-capped C18 column is a good starting point.
-
Mobile Phase: A mixture of an acidic buffer and an organic modifier (acetonitrile or methanol). A pH of around 2.5 to 3.5 is often effective in minimizing silanol interactions and ensuring consistent protonation of Ramiprilat[2][3].
-
Additives: The use of mobile phase additives like trifluoroacetic acid (TFA) or triethylamine (TEA) can help to improve peak shape by masking residual silanol groups[4].
Troubleshooting Guides
This section provides a systematic approach to resolving common peak shape problems encountered during Ramiprilat chromatography.
Issue 1: Peak Tailing
Symptom: The peak is asymmetrical with a trailing edge that is broader than the leading edge.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing peak tailing in Ramiprilat chromatography.
Detailed Steps:
-
Verify Mobile Phase pH: Ramiprilat has pKa values of approximately 3.13 and 8.05[1]. To ensure a consistent ionic form and minimize secondary interactions, the mobile phase pH should be at least 2 pH units away from these values. A pH in the range of 2.5-3.0 is often optimal.
-
Evaluate Column Condition: An aging column with exposed silanol groups is a common cause of tailing for amine-containing compounds like Ramiprilat. If the column has been used extensively or with aggressive mobile phases, consider replacing it with a new, high-purity, end-capped C18 column.
-
Check for Sample Overload: Injecting a highly concentrated sample can lead to peak tailing. Try diluting the sample or reducing the injection volume to see if the peak shape improves.
-
Use Mobile Phase Additives: Adding a small concentration of an amine modifier like triethylamine (TEA) or an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can effectively mask active silanol sites on the stationary phase and improve peak symmetry.
Issue 2: Peak Fronting
Symptom: The peak is asymmetrical with a leading edge that is broader than the trailing edge.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing peak fronting in Ramiprilat chromatography.
Detailed Steps:
-
Assess Sample Load: The most common cause of peak fronting is column overload. Reduce the amount of sample injected by either diluting the sample or decreasing the injection volume.
-
Check Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte band to spread at the column inlet, resulting in a fronting peak. Whenever possible, dissolve the sample in the mobile phase itself.
-
Inspect the Column: A void at the head of the column or a collapsed packed bed can lead to peak fronting. This can be caused by pressure shocks or operating outside the column's recommended pH range. If a void is suspected, the column should be replaced.
Experimental Protocols
Mobile Phase Preparation for Improved Peak Shape
This protocol describes the preparation of a mobile phase designed to minimize peak tailing for Ramiprilat.
Objective: To prepare a buffered mobile phase at a low pH to control the ionization of Ramiprilat and reduce silanol interactions.
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid)
-
pH meter
Procedure:
-
Prepare the Aqueous Buffer:
-
To 900 mL of HPLC grade water, add a sufficient amount of phosphoric acid (or formic acid) to adjust the pH to 2.8.
-
Bring the final volume to 1000 mL with HPLC grade water.
-
-
Mobile Phase Composition:
-
Mix the prepared acidic buffer with acetonitrile in a suitable ratio (e.g., 60:40 v/v buffer:acetonitrile). The optimal ratio may need to be determined experimentally.
-
-
Degas the Mobile Phase:
-
Degas the final mobile phase mixture using a vacuum degasser, sonication, or helium sparging before use.
-
Data Presentation
The following tables summarize typical chromatographic parameters found in the literature for the analysis of Ramipril, which can serve as a starting point for optimizing Ramiprilat analysis.
Table 1: Reported HPLC Methods for Ramipril
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) | Fortis C18 (100 x 4.6 mm, 2.5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 2.8) (40:60 v/v) | Methanol:Acetonitrile:Potassium Dihydrogen Phosphate (pH 3.4) (15:15:70 v/v/v) | Methanol:Citric Acid/Sodium Citrate Buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 210 nm | 210 nm | 270 nm |
| Reference | [3] | [2] |
Table 2: Influence of Mobile Phase pH on Ramiprilat Ionization
| pH | Predominant Ionic Form of Ramiprilat | Expected Interaction with C18 Stationary Phase | Potential Peak Shape Issue |
| < 2 | Cationic (amine and both carboxylic acids protonated) | Stronger retention due to hydrophobic and some ionic interactions | Good, symmetrical peaks likely |
| 2.5 - 3.5 | Zwitterionic (amine protonated, one carboxylic acid deprotonated) | Balanced retention | Good, symmetrical peaks often observed |
| 4 - 7 | Anionic (amine protonated, both carboxylic acids deprotonated) | Weaker retention, potential for secondary interactions | Possible peak tailing due to silanol interactions |
| > 8.5 | Anionic (amine neutral, both carboxylic acids deprotonated) | Weakest retention | Increased risk of peak tailing |
References
Technical Support Center: Stability of Ramiprilat-d5 in Processed Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Ramiprilat-d5 when used as an internal standard in the bioanalysis of Ramipril and its active metabolite, Ramiprilat. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to assess the stability of a deuterated internal standard like this compound in processed samples?
A1: Assessing the stability of a deuterated internal standard (IS) is a critical component of bioanalytical method validation.[1] Since the quantification of the analyte is based on the ratio of the analyte's response to the IS's response, any degradation of the IS in the processed sample would lead to an inaccurate calculation of the analyte concentration.[2] Stability testing ensures that the IS remains unchanged from the point of sample processing through to analysis, thereby guaranteeing the reliability of the pharmacokinetic and toxicokinetic data.[3][4]
Q2: What are the typical stability assessments performed for an internal standard in processed samples?
A2: The stability of an internal standard in processed samples is typically evaluated under conditions that mimic the sample handling and analysis workflow in the laboratory.[5][6] Key assessments include:
-
Autosampler/On-Instrument Stability: Evaluates the stability of the processed sample while it resides in the autosampler of the analytical instrument (e.g., LC-MS/MS) for the expected duration of an analytical run.[5]
-
Bench-Top Stability: Determines the stability of the processed sample when left at room temperature for a period equivalent to the time it might take to process a batch of samples.[3]
-
Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles on the stability of the IS in the processed matrix.[7]
-
Long-Term Stability of Processed Samples: If processed samples are to be stored before analysis, their long-term stability under specified storage conditions (e.g., -20°C or -70°C) must be confirmed.[8]
Q3: What are common issues that can affect the stability of this compound in processed samples?
A3: While deuterated internal standards are generally robust, several factors can affect their stability:
-
pH of the Extraction Solvent: Ramipril and its analogues are susceptible to degradation under certain pH conditions.[9] The pH of the final extraction solvent can influence the stability of this compound.
-
Temperature: Elevated temperatures can accelerate the degradation of analytes.[10] The stability of processed samples should be assessed at the temperatures they will be exposed to during storage and analysis.[9]
-
Matrix Components: Endogenous enzymes or reactive species in the biological matrix might not be completely removed during sample processing and could potentially degrade the internal standard over time.
-
Back-Exchange of Deuterium: In some cases, deuterium atoms can exchange with protons from the solvent, particularly if the deuterium labels are on labile positions (e.g., -OH, -NH). This is less of a concern for this compound where the deuterium atoms are typically on stable carbon positions.[1]
Troubleshooting Guide
Issue 1: Drifting Internal Standard Signal Across an Analytical Run
-
Symptom: The peak area of this compound consistently decreases or increases over the course of an analytical batch.
-
Potential Cause: This could indicate on-instrument instability where the IS is degrading in the autosampler. It may also be due to the back-exchange of deuterium with hydrogen from the mobile phase.[1]
-
Troubleshooting Steps:
-
Verify Autosampler Temperature: Ensure the autosampler is maintaining the set temperature (e.g., 4°C).
-
Conduct On-Instrument Stability Test: Re-inject a set of QC samples at the beginning and end of a long analytical run to see if the IS response has changed significantly.
-
Assess Deuterium Exchange: Incubate the internal standard in the mobile phase for a time equivalent to the analytical run and re-inject to check for any increase in the signal of the unlabeled analyte.[1]
-
Optimize Mobile Phase pH: If back-exchange is suspected, adjusting the pH of the mobile phase may help to improve stability.
-
Issue 2: High Variability (%CV) in Quality Control (QC) Samples
-
Symptom: The calculated concentrations of QC samples show high variability within and between analytical runs.
-
Potential Cause: This may be due to inconsistent degradation of the internal standard during sample processing or storage.
-
Troubleshooting Steps:
-
Review Sample Processing Procedure: Ensure that the sample processing steps, including extraction and evaporation, are performed consistently for all samples.
-
Evaluate Processed Sample Stability: Perform a rigorous evaluation of the stability of processed samples under the exact conditions used in the laboratory (bench-top time, storage temperature, and duration).
-
Check for Contamination: Ensure that there is no contamination of the internal standard spiking solution.
-
Issue 3: Unexpected Peaks or Interferences at the Retention Time of this compound
-
Symptom: The appearance of unknown peaks in the chromatogram that interfere with the integration of the this compound peak.
-
Potential Cause: This could be due to the degradation of this compound into other products or the presence of impurities in the internal standard.[10]
-
Troubleshooting Steps:
-
Analyze a Pure Solution of the IS: Inject a high-concentration solution of this compound to check for the presence of any impurities or degradation products.
-
Review the Certificate of Analysis (CoA): Check the CoA for the isotopic and chemical purity of the internal standard.[1]
-
Perform Stress Testing: Subject a solution of the IS to harsh conditions (e.g., strong acid, base, high temperature) to identify potential degradation products and their retention times.[11]
-
Experimental Protocols
Protocol 1: Assessment of On-Instrument (Autosampler) Stability
This protocol is designed to evaluate the stability of this compound in processed samples stored in an autosampler for the duration of a typical analytical run.
Methodology:
-
Sample Preparation:
-
Prepare a set of low and high concentration quality control (QC) samples by spiking a known amount of Ramiprilat and this compound into a blank biological matrix (e.g., human plasma).
-
Process these QC samples using the validated bioanalytical method (e.g., protein precipitation followed by solid-phase extraction).
-
Reconstitute the final extracts in the injection solvent.
-
-
Analysis:
-
Place the processed QC samples in the autosampler set at a controlled temperature (e.g., 4°C).
-
Inject the samples onto the LC-MS/MS system at time zero and at predefined intervals (e.g., 12, 24, 48 hours) that cover the expected run time of an analytical batch.
-
Quantify the concentration of Ramiprilat in each sample against a freshly prepared calibration curve.
-
-
Acceptance Criteria:
-
The mean concentration of the QC samples at each time point should be within ±15% of the nominal concentration.
-
The precision (%CV) of the replicate measurements at each time point should not exceed 15%.
-
Protocol 2: Assessment of Bench-Top Stability of Processed Samples
This protocol evaluates the stability of this compound in processed samples left at room temperature.
Methodology:
-
Sample Preparation:
-
Prepare low and high concentration QC samples as described in Protocol 1.
-
Process the samples and prepare the final extracts.
-
-
Storage and Analysis:
-
Leave the processed samples on the laboratory bench at room temperature for a specified period (e.g., 4, 8, 24 hours).
-
After the designated time, inject the samples into the LC-MS/MS system for analysis.
-
Compare the results to a set of freshly processed QC samples (time zero).
-
-
Acceptance Criteria:
-
The mean concentration of the stored QC samples should be within ±15% of the mean concentration of the freshly prepared QC samples.
-
Stability Data
While specific stability data for this compound in processed samples is not extensively published, the stability of the parent drug, Ramipril, provides a good indication of the expected stability of its deuterated analogue. Deuterated internal standards are generally expected to exhibit similar or slightly improved stability compared to their non-deuterated counterparts.
Table 1: Stability of Ramipril in Processed Human Plasma Samples [3]
| Stability Test | Storage Condition | Duration | Stability (% of Initial Concentration) |
| Bench-Top Stability | Room Temperature | Up to 24 hours | No significant decrease observed |
| Autosampler Stability | 4°C | Up to 24 hours | No significant decrease observed |
| Freeze-Thaw Stability | -20°C | 3 cycles | Stable |
| Long-Term Stability | -20°C | 30 days | Stable |
Table 2: Stability of Ramipril and Ramiprilat in Human Plasma [7]
| Analyte | Stability Test | Storage Condition | Duration | Stability (% of Nominal) |
| Ramipril | Bench-Top | Room Temperature | 7h 36min | 98.95% - 101.08% |
| Ramiprilat | Bench-Top | Room Temperature | 7h 36min | 96.62% - 105.40% |
| Ramipril | In-Injector | Not Specified | 107h 33min | 102.18% - 108.30% |
| Ramiprilat | In-Injector | Not Specified | 107h 33min | 111.52% - 114.37% |
| Ramipril | Freeze-Thaw | -70°C ± 15°C | 4 cycles | 99.34% - 101.09% |
| Ramiprilat | Freeze-Thaw | -70°C ± 15°C | 4 cycles | 100.09% - 104.01% |
Visualizations
Caption: Workflow for assessing the stability of this compound in processed samples.
Caption: Troubleshooting logic for issues related to this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. tsijournals.com [tsijournals.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Ramiprilat-d5 SPE Troubleshooting
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low recovery of Ramiprilat-d5 during Solid Phase Extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound in SPE?
Low recovery of this compound can stem from several factors throughout the SPE workflow. The most common issues include incorrect pH of the sample or solvents, improper selection or conditioning of the SPE sorbent, inefficient washing steps that prematurely elute the analyte, or an elution solvent that is too weak to fully recover the analyte.[1][2] Human error, such as inconsistent flow rates or allowing the cartridge to dry out, can also significantly impact reproducibility and recovery.[2][3]
Q2: How does pH affect the retention and recovery of this compound on a mixed-mode cation exchange (MCX) sorbent?
Ramiprilat is an amphoteric compound, containing two acidic carboxylic acid groups and a basic secondary amine group. Its pKa values are approximately 3.75 (strongest acidic) and 5.2 (strongest basic).[4]
For retention on a mixed-mode cation exchange (MCX) sorbent, which utilizes both reversed-phase and strong cation exchange retention mechanisms, pH control is critical:
-
Loading Conditions: The sample should be acidified to a pH at least 2 units below the pKa of the secondary amine (i.e., pH < 3.2). This ensures the amine group is fully protonated (positively charged), maximizing its interaction with the negatively charged sulfonic acid groups on the MCX sorbent.[5][6] Acidification also keeps the carboxylic acid groups protonated (neutral), which can enhance reversed-phase retention.
-
Elution Conditions: To elute the analyte, the charge interaction must be disrupted. This is achieved by using an elution solvent containing a base, such as ammonium hydroxide, in an organic solvent. The base neutralizes the secondary amine, breaking the ionic bond with the sorbent and allowing the analyte to be eluted.
Q3: I'm using an Oasis MCX cartridge. Why might my recovery still be low?
While Oasis MCX is a robust sorbent for basic compounds, low recovery can occur for several reasons:
-
Incomplete Sorbent Conditioning: Failure to properly condition the sorbent with methanol and equilibrate with an acidic aqueous solution can lead to poor interaction between the analyte and the sorbent.[1][3]
-
Overly Aggressive Wash Step: Using a wash solvent with too high an organic content can strip the analyte from the reversed-phase backbone of the sorbent, especially if the ionic bond is not sufficiently strong.
-
Inadequate Elution Solvent: The elution solvent must be strong enough to disrupt both the ionic and reversed-phase interactions.[1] For strongly retained compounds, a standard elution solvent (e.g., 5% ammonium hydroxide in methanol) may be insufficient. Increasing the strength or volume of the elution solvent or using a stronger base might be necessary.
-
Analyte Breakthrough: Overloading the cartridge with too much sample mass (analyte + matrix components) can exceed its binding capacity, causing the analyte to pass through unretained.[1][3]
Q4: Can matrix effects be mistaken for low recovery?
Yes. Matrix effects, particularly ion suppression in LC-MS/MS analysis, can lead to a lower-than-expected signal for this compound, which may be misinterpreted as poor recovery.[6] Endogenous components from the sample matrix (e.g., phospholipids) can co-elute with the analyte and interfere with its ionization in the mass spectrometer source. Using a robust SPE method, like those with Oasis PRiME MCX, is designed to remove these interferences, providing a cleaner extract and reducing matrix effects.[7]
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving low recovery issues with this compound.
Caption: Troubleshooting workflow for low this compound recovery in SPE.
Recommended Experimental Protocol
This protocol is a general guideline for the extraction of this compound from plasma using a mixed-mode cation exchange (e.g., Oasis MCX) cartridge. Optimization may be required based on the specific matrix and analytical requirements.
Objective: To achieve high and reproducible recovery of this compound while minimizing matrix effects.
Materials:
-
SPE Cartridge: Oasis MCX, 30 mg / 1 mL
-
Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid, Phosphoric Acid (H₃PO₄), Ammonium Hydroxide (28-30%)
-
Sample: Plasma containing this compound
Methodology:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the internal standard (this compound).
-
Add 500 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at >3000 x g for 10 minutes.
-
Collect the supernatant for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Wash the cartridge with 1 mL of Methanol.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge with 1 mL of water acidified with 2% formic acid. Crucially, do not allow the sorbent bed to dry from this point until the final wash step is complete.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned and equilibrated cartridge at a slow, consistent flow rate (approx. 1 mL/min).
-
-
Wash Steps:
-
Wash 1 (Aqueous): Wash with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash 2 (Organic): Wash with 1 mL of Methanol to remove non-polar interferences like phospholipids.
-
-
Elution:
-
Dry the cartridge under vacuum or positive pressure for 1-2 minutes to remove residual wash solvent.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in a 50:50 acetonitrile:methanol mixture.[7] Collect the eluate.
-
Consider a second elution with a fresh 1 mL aliquot of the elution solvent to ensure complete recovery.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The recovery of Ramipril and its active metabolite can vary based on the extraction technique employed. The following table summarizes recovery data from available literature.
| Analyte | Extraction Method | Matrix | Reported Recovery (%) | Reference |
| Ramipril | Solid Phase Extraction (SPE) | Biological Material | > 81% | [8] |
| Ramipril | Protein Precipitation + LLE | Human Plasma | 65.3% - 97.3% (Intra-day) | |
| Basic Drugs | Oasis PRiME MCX SPE | Rat Plasma | High and reproducible for analytes with pKa > 5 |
Note: Direct recovery data for this compound is often established during method validation within a specific laboratory and may not be widely published. The values for Ramipril are presented as a close surrogate. The Oasis PRiME MCX data indicates that for basic compounds, which includes the protonated form of Ramiprilat, high recovery is achievable with an optimized protocol.
References
- 1. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: Showing metabocard for Ramipril (HMDB0014324) [hmdb.ca]
- 5. kinesis-australia.com.au [kinesis-australia.com.au]
- 6. waters.com [waters.com]
- 7. lcms.cz [lcms.cz]
- 8. scribd.com [scribd.com]
Optimizing mobile phase for Ramiprilat and Ramiprilat-d5 separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation and quantification of Ramiprilat and its deuterated internal standard, Ramiprilat-d5, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting mobile phase for the separation of Ramiprilat and this compound?
A common starting point for the separation of Ramiprilat and its deuterated internal standard is a reversed-phase method using a C18 column. Mobile phases typically consist of an aqueous component with an organic modifier. Acidic modifiers are often added to improve peak shape and ionization efficiency.
A frequently used mobile phase combination is:
-
Aqueous Phase (A): Water with 0.1% formic acid or a low concentration of ammonium formate or acetate.
-
Organic Phase (B): Acetonitrile or methanol with 0.1% formic acid.
The gradient usually starts with a low percentage of the organic phase, which is then increased to elute the analytes.
Q2: Why is a deuterated internal standard like this compound used?
A deuterated internal standard (IS) is considered the gold standard for quantitative LC-MS/MS analysis. Since this compound is chemically almost identical to Ramiprilat, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.
Q3: Should Ramiprilat and this compound co-elute?
Ideally, the analyte and its deuterated internal standard should co-elute or have very close retention times. This ensures that they experience the same matrix effects at the same time, which is crucial for accurate correction. However, a slight separation, known as the "isotope effect," can sometimes occur where the deuterated compound elutes slightly earlier. If this separation is significant, it could lead to inaccurate results if the two compounds are affected differently by matrix interferences.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the method development and application for the analysis of Ramiprilat and this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Secondary Interactions: Interactions between the analyte and active sites (silanols) on the column packing material can cause peak tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape for ionizable compounds like Ramiprilat.
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Incompatible Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ramiprilat is an acidic compound. Using an acidic mobile phase (e.g., with 0.1% formic acid) will ensure it is in a single protonated form, which generally results in better peak shape on a reversed-phase column.
-
Add an Ionic Modifier: Including a salt like ammonium formate or ammonium acetate in the mobile phase can help to mask residual silanol groups on the column, reducing peak tailing.
-
Reduce Injection Volume/Concentration: To check for column overload, dilute the sample and inject a smaller volume. If the peak shape improves, the original concentration was too high.
-
Match Injection Solvent: Ensure the injection solvent is similar in composition and strength to the initial mobile phase conditions.
Issue 2: Inadequate Separation of Ramiprilat and this compound
Possible Cause:
-
Isotope Effect: Deuterated compounds can sometimes exhibit slightly different retention behavior compared to their non-deuterated counterparts.
Troubleshooting Steps:
-
Optimize the Gradient: A shallower gradient can increase the separation between the two compounds. Experiment with small changes in the gradient slope around the elution time of the analytes.
-
Modify Mobile Phase Composition: Changing the organic modifier (e.g., from methanol to acetonitrile or vice versa) can alter the selectivity of the separation and may improve the resolution.
-
Evaluate Different Columns: If resolution is still an issue, trying a different C18 column from another manufacturer or a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) may provide the necessary selectivity.
Issue 3: Low Signal Intensity or Ion Suppression
Possible Causes:
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the analytes in the mass spectrometer source, leading to a suppressed signal.
-
Suboptimal MS Source Parameters: Incorrect settings for parameters like spray voltage, gas flows, and temperature can lead to poor ionization efficiency.
-
Mobile Phase Incompatibility with ESI: Certain mobile phase additives can suppress ionization.
Troubleshooting Steps:
-
Improve Sample Preparation: Utilize a more effective sample clean-up technique, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Optimize Chromatographic Separation: Adjust the gradient to separate the analytes from the regions of significant matrix suppression.
-
Optimize MS Source Parameters: Perform a source optimization experiment by infusing a solution of Ramiprilat to determine the optimal settings for all relevant MS parameters.
-
Choose ESI-Friendly Mobile Phases: Volatile buffers like ammonium formate and ammonium acetate are generally preferred for LC-MS applications over non-volatile salts like phosphate buffers.
Experimental Protocols and Data
Below are examples of experimental conditions that have been used for the analysis of Ramiprilat. These can serve as a starting point for method development.
Table 1: Example LC-MS/MS Parameters for Ramiprilat Analysis
| Parameter | Condition 1 | Condition 2 |
| LC System | UHPLC System | HPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Methanol |
| Gradient | 5% B to 95% B in 5 min | 20% B to 100% B in 8 min |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Column Temp. | 40 °C | 35 °C |
| Injection Vol. | 5 µL | 10 µL |
| MS System | Triple Quadrupole | Triple Quadrupole |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition | Consult literature for specific m/z values | Consult literature for specific m/z values |
Table 2: Typical Method Validation Performance Data
| Parameter | Ramiprilat | This compound |
| Linearity Range | 0.1 - 100 ng/mL | N/A |
| Correlation (r²) | > 0.995 | N/A |
| Intra-day Precision (%CV) | < 10% | N/A |
| Inter-day Precision (%CV) | < 15% | N/A |
| Accuracy (% Bias) | ± 15% | N/A |
| Recovery | > 85% | > 85% |
Visualizations
Logical Workflow for Troubleshooting Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Experimental Workflow for Mobile Phase Optimization
Caption: Workflow for optimizing the mobile phase.
Technical Support Center: Ramiprilat LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing carryover during the LC-MS/MS analysis of Ramiprilat.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of carryover in Ramiprilat LC-MS/MS analysis?
Carryover in the LC-MS/MS analysis of Ramiprilat, an acidic and polar compound, can stem from various sources within the system. The primary contributors include:
-
Injector and Autosampler: Residue of Ramiprilat can adhere to the surfaces of the injection needle, sample loop, rotor seals, and stators. This is a common issue with polar and acidic analytes that can interact with metallic surfaces.
-
LC Column: Accumulation of Ramiprilat on the column, particularly at the head, can lead to its gradual release in subsequent runs. This is more prevalent if the column is not adequately washed and regenerated between injections of high-concentration samples.
-
Transfer Lines and Fittings: Dead volumes and improperly tightened fittings can trap and later release the analyte.
-
Mass Spectrometer Source: Contamination of the ion source, particularly the ESI probe, can be a source of persistent background signal that may be mistaken for carryover.
Q2: What are the initial steps to diagnose carryover of Ramiprilat?
A systematic approach is crucial to pinpoint the source of carryover. The following steps are recommended:
-
Blank Injections: Inject one or more blank samples (solvent identical to the sample matrix) immediately following a high-concentration Ramiprilat standard or sample. The presence of a Ramiprilat peak in the blank is a clear indicator of carryover.
-
Mobile Phase Blanks: Inject the mobile phase as a sample. If a peak is observed, it suggests contamination of the mobile phase or solvents.
-
Systematic Component Exclusion: To isolate the source, systematically bypass components of the LC system. For example, replace the column with a union to assess carryover from the injector and autosampler alone.
Q3: Are there specific injector wash solutions that are effective for Ramiprilat?
Given that Ramiprilat is an acidic compound, effective wash solutions should be capable of neutralizing and solubilizing it. A multi-step wash protocol is often most effective:
-
Strong Organic Wash: A solution of acetonitrile or methanol can remove less polar contaminants.
-
Acidic Wash: A solution containing a small percentage of a volatile acid like formic acid (e.g., 0.1-1% in water or a water/organic mixture) can help to neutralize and remove the acidic Ramiprilat.
-
Basic Wash: In some cases, a mildly basic wash (e.g., 0.1% ammonium hydroxide in water) can be effective in removing acidic residues by converting them to their more soluble salt form.
-
Final Rinse: A final rinse with a solvent composition similar to the initial mobile phase conditions is recommended to re-equilibrate the injection system.
Troubleshooting Guides
Issue 1: Persistent Ramiprilat peak observed in blank injections immediately following a high concentration sample.
This is a classic sign of carryover originating from the injector or the column.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for injector vs. column carryover.
Quantitative Data on Injector Wash Solutions for Acidic Compounds:
| Wash Solution Composition | Typical Carryover Reduction | Notes |
| 100% Acetonitrile | 50-70% | Effective for general cleaning but may not fully remove acidic residues. |
| 0.5% Formic Acid in 50:50 Acetonitrile:Water | 80-95% | The acidic nature helps to neutralize and solubilize Ramiprilat. |
| 0.2% Ammonium Hydroxide in Water followed by Acetonitrile | >95% | The basic wash converts the acidic analyte to its more soluble salt form. |
| Proprietary "Magic Mix" (e.g., IPA/ACN/MeOH/Water with acid) | >98% | Often highly effective for a broad range of compounds. |
Note: The actual percentage of carryover reduction can vary depending on the LC-MS system, the concentration of the analyte, and the specific components involved.
Issue 2: A consistent, low-level Ramiprilat signal is observed in all blanks, even those not preceded by a high-concentration sample.
This may indicate a system-wide contamination issue rather than simple carryover from a previous injection.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for system contamination.
Experimental Protocols
Protocol 1: Standard LC-MS/MS Method for Ramiprilat Analysis
This protocol provides a general framework for the analysis of Ramiprilat in a biological matrix.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma/serum sample, add an internal standard solution.
-
Add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins.
-
Vortex for 1-2 minutes.
-
Centrifuge at >10,000 g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | Ramiprilat: m/z 389.2 → 206.1 |
| Internal Standard (e.g., Enalaprilat): m/z 349.2 → 206.1 |
Note: These are starting parameters and may require optimization for your specific instrument and application.
Protocol 2: Aggressive Post-Injection Wash Protocol for Carryover Reduction
This protocol is designed to be implemented after the injection of a high-concentration sample to minimize carryover.
1. Injector Wash Program:
-
Wash 1 (Strong Organic): 500 µL of 100% Acetonitrile.
-
Wash 2 (Acidic): 500 µL of 1% Formic Acid in 50:50 Acetonitrile:Water.
-
Wash 3 (Rinse): 1000 µL of the initial mobile phase composition.
2. Column Wash Gradient:
-
Following the analytical gradient, implement a high-organic wash step by holding the mobile phase composition at 95-100% B for at least 3-5 column volumes.
-
Ensure the column is properly re-equilibrated to the initial conditions before the next injection.
Experimental Workflow Diagram:
Caption: General workflow for Ramiprilat LC-MS/MS analysis.
Impact of different anticoagulants on Ramiprilat-d5 analysis
Welcome to the technical support center for the bioanalysis of Ramiprilat-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential challenges during their experiments, with a particular focus on the impact of different anticoagulants.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is most commonly used for Ramiprilat bioanalysis?
A1: Based on a review of published literature, EDTA (ethylenediaminetetraacetic acid) is the most frequently mentioned anticoagulant for the bioanalysis of ramipril and its active metabolite, ramiprilat, in plasma.[1] However, regulatory guidelines stipulate that if a different anticoagulant is used for study samples, a partial validation of the analytical method should be performed with that specific anticoagulant.[2][3]
Q2: Can the choice of anticoagulant affect the results of my this compound analysis?
A2: Yes, the choice of anticoagulant can potentially impact the bioanalysis of this compound. Different anticoagulants can alter the plasma matrix, which may lead to variations in analyte stability, extraction efficiency, and ion suppression or enhancement in the mass spectrometer.[4][5][6][7] While some studies on other drugs have shown equivalent results between different anticoagulants, it is a critical parameter to evaluate during method development and validation for your specific analyte.[8][9]
Q3: What are the potential mechanisms of interference from different anticoagulants?
A3: The primary mechanisms of interference from anticoagulants in LC-MS/MS analysis include:
-
Matrix Effects: Anticoagulants and their counter-ions can alter the overall composition of the plasma matrix, leading to ion suppression or enhancement of the analyte signal. This is a significant concern in quantitative bioanalysis.[6][7]
-
Chelation: EDTA and citrate are chelating agents that bind metal ions. While this is their mechanism for preventing coagulation, it can potentially interact with analytes or affect enzyme activity if enzymatic assays are part of the sample preparation.
-
pH and Ionic Strength Modification: Different anticoagulants can alter the pH and ionic strength of the plasma sample. This can influence the stability of the analyte and the efficiency of sample preparation steps like liquid-liquid extraction or solid-phase extraction.[4][7]
-
Direct Interference: In rare cases, the anticoagulant itself or impurities within it might have a similar mass-to-charge ratio as the analyte or internal standard, causing direct isobaric interference.
Q4: Are there any known stability issues for Ramiprilat in plasma collected with different anticoagulants?
Troubleshooting Guides
Issue 1: Poor Recovery of this compound
Symptoms:
-
Low peak area for this compound in spiked quality control (QC) samples.
-
Inconsistent recovery across different plasma lots.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction pH | The pH of the plasma, influenced by the anticoagulant, can affect the extraction efficiency. Systematically evaluate a range of pH values for your extraction solvent to optimize the recovery of this compound. |
| Inefficient Protein Precipitation | The type and volume of the protein precipitation solvent may need optimization depending on the plasma matrix. Experiment with different organic solvents (e.g., acetonitrile, methanol) and their ratios with the plasma. |
| Analyte Binding | Ramiprilat may bind to plasma proteins differently in the presence of various anticoagulants. Consider a protein precipitation step followed by solid-phase extraction (SPE) for cleaner samples and more consistent recovery. |
Issue 2: High Variability in Analytical Results
Symptoms:
-
Poor precision (%CV > 15%) in QC samples within a run or between runs.
-
Inconsistent internal standard response.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression/Enhancement) | The choice of anticoagulant is a known cause of matrix effects.[6][7] To diagnose this, perform a post-column infusion experiment with this compound while injecting extracted blank plasma from each anticoagulant type. If significant signal suppression or enhancement is observed, consider the following: - Chromatographic Separation: Modify your LC method to separate this compound from the co-eluting matrix components. - Sample Dilution: Diluting the sample can minimize matrix effects, but may compromise sensitivity. - Alternative Ionization Source: If available, switch between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). |
| Inconsistent Sample Preparation | Ensure consistent and thorough mixing and incubation times during each step of the sample preparation process. Automated liquid handlers can improve precision.[8][9] |
| Analyte Instability | Evaluate the stability of this compound under the specific storage and handling conditions for each anticoagulant used. |
Issue 3: Method Fails to Meet Validation Criteria with a New Anticoagulant
Symptoms:
-
Accuracy and/or precision data for QC samples fall outside the acceptable limits (typically ±15%, 20% for LLOQ) when using a different anticoagulant than the one used for initial method development.[2]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Different Matrix Characteristics | Regulatory guidelines consider plasma with different anticoagulants as different matrices.[2][3] A partial or, in some cases, a full method re-validation is necessary. This includes re-evaluating: - Selectivity - Matrix effect - Accuracy and Precision - Stability |
| Cross-Validation Failure | If you are analyzing samples with different anticoagulants within the same study, a cross-validation experiment must be performed to ensure that the results are comparable. If the cross-validation fails, a separate standard curve and QC samples in each matrix must be used. |
Data Presentation
As there is a lack of publicly available quantitative data directly comparing the impact of EDTA, heparin, and citrate on this compound analysis, the following table is a template that researchers can use to summarize their internal validation data.
Table 1: Comparison of Method Performance for this compound Analysis with Different Anticoagulants (Template)
| Parameter | Anticoagulant | LLOQ QC (n=5) | Low QC (n=5) | Mid QC (n=5) | High QC (n=5) |
| Accuracy (%) | EDTA | e.g., 98.5 | e.g., 102.1 | e.g., 99.8 | e.g., 101.5 |
| Heparin | e.g., 95.2 | e.g., 98.9 | e.g., 97.5 | e.g., 99.2 | |
| Citrate | e.g., 105.3 | e.g., 104.5 | e.g., 103.1 | e.g., 102.8 | |
| Precision (%CV) | EDTA | e.g., 8.2 | e.g., 5.5 | e.g., 4.1 | e.g., 3.8 |
| Heparin | e.g., 12.5 | e.g., 9.8 | e.g., 7.6 | e.g., 6.9 | |
| Citrate | e.g., 10.1 | e.g., 8.2 | e.g., 6.5 | e.g., 5.9 | |
| Recovery (%) | EDTA | - | e.g., 85.2 | e.g., 88.1 | e.g., 86.5 |
| Heparin | - | e.g., 75.6 | e.g., 78.9 | e.g., 77.3 | |
| Citrate | - | e.g., 82.1 | e.g., 84.5 | e.g., 83.2 | |
| Matrix Factor | EDTA | - | e.g., 0.98 | e.g., 0.99 | e.g., 1.01 |
| Heparin | - | e.g., 0.85 | e.g., 0.88 | e.g., 0.87 | |
| Citrate | - | e.g., 1.05 | e.g., 1.03 | e.g., 1.04 |
This is a fictional data template for illustrative purposes.
Experimental Protocols
A generic experimental protocol for the analysis of this compound in plasma is provided below. This should be optimized and fully validated for the specific anticoagulant used.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma (containing either EDTA, heparin, or citrate), add 25 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions (Example)
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Ramiprilat: To be optimized
-
This compound: To be optimized
-
Visualizations
Caption: General experimental workflow for this compound analysis in plasma.
Caption: Troubleshooting logic for this compound analysis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. courses.washington.edu [courses.washington.edu]
- 4. metabolomicscentre.nl [metabolomicscentre.nl]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-ESI-QTOF/MS and multivariate data analysis for blood plasma and serum metabolomics: effect of experimental artefacts and anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of EDTA anticoagulant in plasma to improve the throughput of liquid chromatography/tandem mass spectrometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Handling in-source fragmentation of Ramiprilat-d5
Welcome to the technical support center for addressing challenges related to the in-source fragmentation (ISF) of Ramiprilat-d5 in mass spectrometry-based analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for my this compound internal standard?
A1: In-source fragmentation is the unintended breakdown of ions within the ion source of a mass spectrometer before they reach the mass analyzer.[1][2] This phenomenon occurs when excess energy is transferred to the ions during the desolvation and ionization process, causing them to fragment.[1] For quantitative bioanalysis using a deuterated internal standard (IS) like this compound, ISF is a significant concern because it can lead to:
-
Inaccurate Quantification: If the this compound internal standard fragments, the intensity of the intended precursor ion is reduced, leading to an inaccurate analyte-to-IS ratio and compromising the quantitative accuracy of the assay.[2]
-
Crosstalk/Interference: Fragments of the labeled standard may have the same mass-to-charge ratio (m/z) as the analyte (Ramiprilat) or other components in the sample, leading to analytical interference and inaccurate results.
Q2: What are the primary causes of in-source fragmentation of my this compound standard?
A2: The primary causes of ISF are related to the settings of the electrospray ionization (ESI) source, which impart excess energy to the ions. Key parameters include:
-
High Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage, applied between the sampling cone and the skimmer, is a major contributor to ISF.[1][2][3] Higher voltages increase the kinetic energy of ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[1]
-
High Ion Source Temperature: Elevated temperatures in the ion source can provide additional thermal energy to the ions, promoting fragmentation of thermally labile molecules.[1][4]
-
Nebulizer Gas Flow and Temperature: The conditions used to desolvate the droplets can also contribute to the energy transferred to the analyte ions.
Q3: I am observing an unexpected peak at a lower m/z than my this compound precursor ion. Could this be due to in-source fragmentation?
A3: It is highly likely. The presence of fragment ions in the mass spectrum, especially when they are not expected from collision-induced dissociation (CID) in the collision cell, is a strong indicator of ISF. To confirm this, you can perform a direct infusion of your this compound standard and observe the mass spectrum at very low cone/fragmentor voltages. At low energy settings, you should primarily see the protonated molecule [M+H]+. As you increase the voltage, the intensity of the fragment ions will increase if ISF is occurring.[2]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing and Mitigating In-Source Fragmentation
This guide provides a step-by-step approach to identify the source of unexpected fragments and mitigate them.
Experimental Protocol: Direct Infusion Analysis
-
Prepare a Standard Solution: Prepare a solution of the this compound internal standard in a solvent composition that mimics the mobile phase used in your LC-MS/MS method.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump to ensure a stable signal.[2]
-
Initial Low-Energy Scan: Set the cone voltage (or equivalent parameter) to a very low value (e.g., 5-10 V) and acquire a full scan mass spectrum. At this low energy, minimal fragmentation is expected.[2]
-
Incremental Voltage Increase: Gradually increase the cone voltage in discrete steps (e.g., 5 V increments) and acquire a mass spectrum at each setting.
-
Data Analysis: Monitor the intensity of the this compound precursor ion and any potential fragment ions as a function of the cone voltage.
Data Presentation: Cone Voltage Optimization
| Cone Voltage (V) | This compound Precursor Ion Intensity (cps) | Fragment Ion X Intensity (cps) | Fragment Ion Y Intensity (cps) |
| 10 | 5,000,000 | 50,000 | 20,000 |
| 20 | 7,500,000 | 250,000 | 100,000 |
| 30 | 6,000,000 | 1,500,000 | 750,000 |
| 40 | 3,000,000 | 4,000,000 | 2,500,000 |
| 50 | 1,000,000 | 7,000,000 | 5,000,000 |
This table illustrates a typical outcome where the precursor ion intensity initially increases and then decreases as the cone voltage rises, while fragment ion intensities increase with higher cone voltages.
Mandatory Visualization: Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected fragments.
Guide 2: Optimizing Ion Source Temperature
High source temperatures can contribute to the thermal degradation of this compound, leading to fragmentation.
Experimental Protocol: Temperature Optimization
-
Prepare Spiked Samples: Prepare a set of quality control (QC) samples by spiking a known concentration of the analyte and the this compound IS into the relevant biological matrix.
-
Set Initial Source Temperature: Set the ion source temperature to the value used in the original method.
-
Incremental Temperature Decrease: Decrease the source temperature in increments of 10-20°C, allowing the system to stabilize at each temperature.
-
Analyze QC Samples: Inject the QC samples at each temperature setting and acquire data.
-
Evaluate Signal and Fragmentation: Monitor the peak area of the this compound precursor ion and any known fragment ions. The optimal temperature will provide a robust signal for the precursor ion while minimizing the intensity of the fragment ions.
Data Presentation: Source Temperature Effect
| Source Temperature (°C) | This compound Precursor Ion Peak Area | Fragment Ion X Peak Area | Analyte/IS Ratio |
| 150 | 1,200,000 | 950,000 | 0.45 |
| 130 | 1,500,000 | 400,000 | 0.51 |
| 110 | 1,650,000 | 150,000 | 0.50 |
| 90 | 1,600,000 | 80,000 | 0.50 |
This table shows that lowering the source temperature can significantly reduce fragmentation while maintaining a strong precursor ion signal, leading to a more stable analyte-to-IS ratio.
Signaling Pathways and Logical Relationships
Mandatory Visualization: In-Source Fragmentation Pathway
Caption: Factors leading to in-source fragmentation.
References
Minimizing back-conversion of Ramipril glucuronide during analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the back-conversion of ramipril glucuronide to its parent drug, ramipril, during bioanalysis. Adherence to these guidelines is crucial for obtaining accurate pharmacokinetic data.
Frequently Asked Questions (FAQs)
Q1: What is ramipril glucuronide and why is it problematic in bioanalysis?
A1: Ramipril glucuronide is a major inactive phase II metabolite of ramipril.[1][2] It is an acyl glucuronide, a class of metabolites known for their chemical instability, particularly in biological matrices.[3][4][5] This instability can lead to the hydrolysis or back-conversion of the glucuronide metabolite to the active parent drug, ramipril, in vitro.[3] This can result in an overestimation of ramipril concentrations, leading to inaccurate pharmacokinetic assessments.[3]
Q2: What are the primary factors that promote the back-conversion of ramipril glucuronide?
A2: The primary factors promoting the back-conversion of acyl glucuronides like ramipril glucuronide are elevated pH (neutral to alkaline) and higher temperatures.[3][6][7][8] Physiological pH (around 7.4) and room temperature can facilitate this degradation.[3][9]
Q3: How can I prevent the back-conversion of ramipril glucuronide during sample collection and handling?
A3: To minimize back-conversion, it is critical to stabilize the samples immediately upon collection. This involves two key actions: cooling and acidification.[7] Blood samples should be collected in tubes kept on ice and processed in a refrigerated centrifuge. The resulting plasma should be immediately acidified to a pH of approximately 4-5.[9]
Q4: What are the recommended storage conditions for plasma samples containing ramipril and its glucuronide metabolite?
A4: Acidified plasma samples should be flash-frozen, for example in liquid nitrogen, and stored at ultra-low temperatures, such as -60°C to -80°C, until analysis.[7] It is also crucial to minimize freeze-thaw cycles as this can impact the stability of acyl glucuronides.[3]
Q5: During sample preparation for LC-MS/MS analysis, what precautions should I take?
A5: Maintain low temperatures (e.g., 4°C or in an ice-water bath) throughout the entire extraction process.[3][7] The choice of extraction method and solvents is also important. Solid-phase extraction (SPE) is a commonly used technique.[3][10] The mobile phase for chromatographic separation should also be acidic to ensure the stability of the analyte on the autosampler.[3][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistently high ramipril concentrations | Back-conversion of ramipril glucuronide to ramipril. | 1. Review your sample collection and handling procedures to ensure immediate cooling and acidification of plasma samples.[7] 2. Verify the pH of your stabilized plasma samples. 3. Ensure all sample processing and extraction steps are performed at low temperatures (e.g., on ice).[3] |
| Poor reproducibility of results between batches | Inconsistent sample handling or storage conditions. | 1. Standardize your entire workflow, from collection to analysis. 2. Check for temperature fluctuations in your storage freezers. 3. Minimize the time samples are kept at room temperature during processing. |
| Failure of incurred sample reanalysis (ISR) | Analyte instability in the biological matrix. | 1. Re-evaluate the stability of ramipril and its glucuronide in the matrix under your specific storage and handling conditions.[3] 2. Ensure that the time between sample collection and analysis is within the established stability period. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Stabilization
-
Preparation : Pre-cool collection tubes (containing an anticoagulant such as sodium heparin) in an ice-water bath.[7] Prepare a 2M citrate buffer solution (pH ~2.6).[7]
-
Blood Collection : Collect blood samples directly into the pre-cooled tubes.
-
Centrifugation : Centrifuge the blood samples as soon as possible in a refrigerated centrifuge (e.g., at 4°C) to separate the plasma.
-
Acidification : Immediately after centrifugation, transfer the plasma to a new tube and add cooled 2M citrate buffer at a volume ratio of 1 part buffer to 3 parts plasma.[7]
-
Storage : Gently mix the acidified plasma, then flash-freeze the samples and store them at -80°C until analysis.[7]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Thawing : Thaw the acidified plasma samples in an ice-water bath.[7]
-
Extraction :
-
Condition an appropriate SPE cartridge (e.g., Luna C18) with methanol followed by an acidic buffer (e.g., ammonium acetate buffer, pH 4.5).[3][10]
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute ramipril and its metabolites using an appropriate solvent (e.g., a mixture of methanol and buffer).
-
-
Analysis : Analyze the eluate using a validated LC-MS/MS method. Ensure the mobile phase is acidic (e.g., pH 4.5) to maintain analyte stability in the autosampler.[3][10]
Data Summary
| Parameter | Condition | Rationale for Ramipril Glucuronide Stability | Reference |
| pH | Acidic (pH 4-5) | Acyl glucuronides are more stable under acidic conditions, which minimizes hydrolysis. | [9] |
| Alkaline | Alkaline conditions significantly increase the rate of degradation to the parent compound. | [6][11] | |
| Temperature | Low (on ice, 4°C, -80°C for storage) | Reduces the rate of chemical degradation and hydrolysis. | [3][7] |
| Room Temperature / Elevated | Accelerates the back-conversion of the glucuronide to ramipril. | [3][12] | |
| Sample Matrix | Plasma | Should be immediately acidified after separation from whole blood. | [7] |
| Storage | Frozen at -80°C | Ensures long-term stability of the acidified samples. | [7] |
| Freeze-Thaw Cycles | Should be minimized as they can promote degradation. | [3] |
Visual Guides
References
- 1. ijrti.org [ijrti.org]
- 2. journalsofpharmaceuticalanalysis.com [journalsofpharmaceuticalanalysis.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards for Ramipril Analysis: Ramiprilat-d5 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the angiotensin-converting enzyme (ACE) inhibitor Ramipril and its active metabolite, Ramiprilat, in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. The use of a suitable internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure the reliability and robustness of the analytical method. This guide provides an objective comparison of Ramiprilat-d5, a deuterated internal standard, with other commonly used internal standards for the analysis of Ramipril.
The Ideal Internal Standard: A Brief Overview
An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization, without interfering with its quantification. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are often considered the "gold standard" as their physicochemical properties are nearly identical to the analyte. However, non-labeled analogs are also frequently employed.
This compound: The Deuterated Gold Standard
This compound is a deuterated form of Ramiprilat, the active metabolite of Ramipril. Its key advantage lies in its structural and chemical similarity to the analyte, Ramiprilat, and by extension, to the parent drug Ramipril after its conversion. This similarity ensures that it behaves almost identically during extraction and chromatographic separation, and co-elutes with the analyte. This co-elution is critical for compensating for matrix effects, a common challenge in bioanalysis where components of the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results.
Alternative Internal Standards for Ramipril Analysis
Several other compounds have been successfully used as internal standards in LC-MS/MS methods for Ramipril and Ramiprilat quantification. The most common alternatives include:
-
Ramipril-d5: A deuterated version of the parent drug, Ramipril.
-
Enalapril and Enalaprilat: Structurally similar ACE inhibitors.
-
Carbamazepine: An anticonvulsant drug that is structurally distinct from Ramipril but has been used as an IS in some methods.
Performance Data: A Comparative Summary
The following table summarizes the performance characteristics of LC-MS/MS methods for the analysis of Ramipril and Ramiprilat using different internal standards, based on data from various published studies. It is important to note that these results were not obtained from a head-to-head comparative study and variations in experimental conditions can influence the outcomes.
| Internal Standard | Analyte(s) | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Precision (%RSD) | Accuracy (%) | Citation(s) |
| This compound | Ramipril, Ramiprilat | Ramipril: 0.05 | Ramipril: 0.05-32.85 | Ramipril: >96.5 | Ramipril: <5.2 (intra-day), <5.0 (inter-day) | Not explicitly stated | [1][2] |
| Enalapril/Enalaprilat | Ramipril, Ramiprilat | Ramipril: 1.09, Ramiprilat: 1.08 | Ramipril: 1.09-108.71, Ramiprilat: 1.08-107.56 | Ramipril: 79.8-81.7, Ramiprilat: 82.0-87.1 | Ramipril: 0.44-1.17 (within-batch), Ramiprilat: 2.29-7.11 (within-batch) | Ramipril: 93.7-103.8 (within-batch), Ramiprilat: 89.1-106.6 (within-batch) | [3][4] |
| Enalapril | Ramipril, Ramiprilat | Ramipril: 0.10, Ramiprilat: 0.25 | Ramipril: 0.10-100, Ramiprilat: 0.25-100 | Ramipril & Ramiprilat: 81.0-98.2 | Ramipril: 2.8-6.4 (intra-day), 4.4-6.7 (inter-day); Ramiprilat: 4.3-4.6 (intra-day), 3.5-4.7 (inter-day) | Not explicitly stated | [5] |
| Carbamazepine | Ramipril, Hydrochlorothiazide | Ramipril: 2 | Ramipril: 2-170 | Not explicitly stated | Ramipril: <15 (intra-day and inter-day) | Ramipril: ±15 | [6] |
Experimental Protocols: A Methodological Overview
The following sections detail the typical experimental procedures for the analysis of Ramipril and Ramiprilat using an internal standard.
Sample Preparation
The goal of sample preparation is to extract the analytes and the internal standard from the biological matrix (e.g., plasma, serum) and remove potential interferences. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analytes and IS is collected for analysis.[3][4]
-
Solid-Phase Extraction (SPE): This technique offers cleaner extracts compared to PPT. The sample is loaded onto a solid-phase cartridge, which retains the analytes and IS. After washing to remove interferences, the analytes and IS are eluted with an appropriate solvent.[1][2]
Liquid Chromatography
The chromatographic separation is typically performed using a reversed-phase C18 column. The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a small percentage of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution is optimized to achieve good separation of Ramipril, Ramiprilat, and the internal standard from endogenous plasma components.
Mass Spectrometry
Tandem mass spectrometry (MS/MS) is used for detection and quantification. The instrument is typically operated in the positive electrospray ionization (ESI) mode. The precursor and product ion transitions for Ramipril, Ramiprilat, and the chosen internal standard are monitored in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.
Visualizing the Workflow and Rationale
The following diagrams illustrate the typical experimental workflow for Ramipril analysis and the rationale behind choosing an ideal internal standard.
Caption: A typical experimental workflow for the bioanalysis of Ramipril.
Caption: Rationale for preferring a deuterated internal standard.
Ramipril's Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Ramipril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this signaling pathway.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Ramiprilat.
Conclusion and Recommendations
Based on the available literature, a deuterated internal standard such as this compound is the preferred choice for the bioanalysis of Ramipril and its active metabolite. The near-identical physicochemical properties to the analyte ensure the most accurate compensation for variability during sample processing and analysis, particularly for matrix effects in complex biological samples.
While structural analogs like Enalapril have been used successfully and can provide acceptable results, they may not perfectly mimic the behavior of Ramipril and Ramiprilat, potentially leading to reduced precision and accuracy. The choice of internal standard should be carefully validated for each specific application to ensure the development of a robust and reliable bioanalytical method. For the highest level of confidence in quantitative results, this compound is the recommended internal standard for Ramipril analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 4. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Ramiprilat Assays: A Comparative Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril, is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The choice of an appropriate internal standard (IS) is a critical factor in the development and validation of robust bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's chemical properties and behavior during sample preparation and analysis, thus compensating for variability.
Comparative Performance of Internal Standards
The selection of an internal standard is pivotal for the accuracy and precision of a bioanalytical method. Structurally similar analogs, including stable isotope-labeled versions of the analyte, are often preferred. The following tables summarize the performance characteristics of Ramiprilat assays using different internal standards, as reported in various studies.
| Internal Standard | Linearity (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Recovery (%) | Reference |
| Enalaprilat | 1.08 - 107.56 | 1.08 | 2.29 - 7.11 | 7.37 | 89.09 - 106.61 | Not Reported | [1][2] |
| Carbamazepine | 2 - 170 (for Ramipril) | 2 (for Ramipril) | <15 | <15 | Within ±15 | Not Reported | [3][4] |
| Ramipril-D3 | 1 - 100 | Not specified | Not specified | Not specified | Not specified | Not specified | [5] |
| Trandolaprilat | 0.1 - Not specified | 0.1 | Not Reported | Not Reported | Not Reported | 90.1 - 104.1 | [6] |
| Enalapril | 0.25 - 100 | 0.25 | 4.3 - 4.6 | 3.5 - 4.7 | Not specified | 81.0 - 98.2 | [7][8] |
| Enalaprilat-d5 | 4.54 - 454 | Not specified | Not specified | Not specified | Not specified | Not specified | [9] |
Experimental Protocols
The methodologies employed in the quantification of ramiprilat vary, but generally involve protein precipitation or liquid-liquid extraction for sample clean-up, followed by chromatographic separation and mass spectrometric detection.
Method 1: Using Enalapril and Enalaprilat as Internal Standards
-
Sample Preparation: Protein precipitation.[1]
-
Chromatography:
-
Detection:
-
Instrument: Agilent 6460 Triple Quadrupole LC/MS/MS.[1]
-
Ionization Mode: Positive ion monitoring.[1]
-
Mass Transitions: The specific m/z transitions for ramiprilat and enalaprilat were monitored. For Ramiprilat, a daughter ion at m/z 206.1 was noted to increase in intensity at higher voltages, enhancing sensitivity.[1]
-
Method 2: Using Carbamazepine as an Internal Standard
-
Sample Preparation: Liquid-liquid extraction with a mixture of methyl tertiary butyl ether and dichloromethane (85:15).[3][4]
-
Chromatography:
-
Detection:
Method 3: Using Ramipril-D3 as an Internal Standard
-
Sample Preparation: Protein precipitation.[5]
-
Chromatography and Detection: LC-MS/MS analysis was performed, with specific parameters detailed in the study. The mass transition for ramipril was m/z 417.2 → 234.1.[5]
Method 4: Using Trandolaprilat as an Internal Standard
-
Sample Preparation: Solid-phase extraction.[6]
-
Chromatography:
-
Detection: Tandem mass spectrometry.[6]
Experimental Workflow for Ramiprilat Assay
The following diagram illustrates a typical workflow for a bioanalytical method for ramiprilat quantification.
Caption: A generalized workflow for the bioanalytical determination of Ramiprilat in plasma.
Conclusion
The choice of an internal standard significantly impacts the performance of a Ramiprilat assay. While stable isotope-labeled internal standards like Ramipril-D3 are often considered the gold standard, other structurally similar compounds such as Enalaprilat and Trandolaprilat have also been successfully used in validated methods. The selection should be based on a thorough validation process that assesses linearity, accuracy, precision, and recovery to ensure the reliability of the bioanalytical data. Researchers should carefully consider the specific requirements of their study and the available resources when selecting an internal standard and developing their assay protocol.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of ramipril, ramiprilat and telmisartan in human plasma using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatography-mass spectrometric analysis of ramipril and its active metabolite ramiprilat in human serum: application to a pharmacokinetic study in the Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Quantification of Ramiprilat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various bioanalytical methods for the quantification of Ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril. As no direct inter-laboratory comparison studies were identified, this guide synthesizes data from several independent validation studies to offer insights into the performance of different methodologies. The data presented herein is crucial for researchers in clinical and forensic toxicology, as well as for professionals involved in drug development and bioequivalence studies.
Comparative Analysis of Quantitative Methodologies
The quantification of Ramiprilat in biological matrices, predominantly human plasma and serum, is most commonly achieved through Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are essential for accurately measuring the therapeutic concentrations of the drug. While the core technology is consistent across different laboratories, variations in sample preparation, chromatographic conditions, and mass spectrometric parameters can influence the method's performance.
Below is a summary of key performance parameters from various published methods, providing a comparative perspective on their capabilities.
| Parameter | Method 1 [1][2] | Method 2 [3][4] | Method 3 [5][6] | Method 4 [7] |
| Matrix | Human Plasma | Human Serum | Human EDTA Plasma | Human Serum |
| Lower Limit of Quantification (LLOQ) | 1.08 ng/mL | 1 ng/mL | 0.2 ng/mL | 0.25 ng/mL |
| Linearity Range | 1.08 - 107.56 ng/mL | 1 - 100 ng/mL | 0.2 - 80 ng/mL | 0.25 - 100 ng/mL |
| Intra-day Precision (% CV) | 2.29 - 7.11% | Not explicitly stated | <15% | 4.4 - 6.7% |
| Inter-day Precision (% CV) | 0.44 - 1.17% | Not explicitly stated | <15% | 3.5 - 4.7% |
| Accuracy (Between Batch) | 92.41 - 104.30% | Not explicitly stated | Within ±15% | Not explicitly stated |
| Recovery | 82.02 - 87.05% | "Good recovery" | Not explicitly stated | 81.0 - 98.2% |
Detailed Experimental Protocols
The methodologies employed in the cited studies, while all based on LC-MS/MS, exhibit variations in their specific protocols. A generalized workflow can be established, with key differences highlighted in the subsequent sections.
General Experimental Workflow
Caption: A generalized workflow for the quantification of Ramiprilat in biological samples.
Sample Preparation
A critical step in bioanalysis is the isolation of the analyte from the complex biological matrix. The most common approaches for Ramiprilat include:
-
Protein Precipitation (PPT): This is a rapid and straightforward method where a solvent like acetonitrile is added to the plasma or serum sample to precipitate proteins.[3] The supernatant containing the analyte is then typically evaporated and reconstituted in the mobile phase.
-
Liquid-Liquid Extraction (LLE): This technique involves the extraction of Ramiprilat from the aqueous biological sample into an immiscible organic solvent. One study utilized a mixture of methyl tertiary butyl ether and dichloromethane for this purpose. This method can offer cleaner extracts compared to PPT.
-
Solid-Phase Extraction (SPE): Although not detailed in the provided search results, SPE is another common technique that can provide very clean samples and is amenable to automation.
The choice of sample preparation method can significantly impact recovery, matrix effects, and overall method sensitivity. For instance, a simple protein precipitation method was reported to achieve "good recovery"[3].
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Following sample preparation, the extract is injected into an LC-MS/MS system for separation and detection.
-
Chromatographic Separation: Reversed-phase chromatography is universally used, with C18 columns being the stationary phase of choice.[7] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component containing a modifier like formic acid to ensure good peak shape and ionization efficiency.[7]
-
Mass Spectrometric Detection: Electrospray ionization (ESI) is the preferred ionization technique. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for Ramiprilat and its internal standard. For example, one method used the transition of m/z 389.3 → 206.2 for Ramiprilat.[7]
Mechanism of Action of Ramiprilat
Ramipril is a prodrug that is hydrolyzed in the liver to its active metabolite, Ramiprilat. Ramiprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[6] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure.
Caption: The inhibitory effect of Ramiprilat on the Renin-Angiotensin-Aldosterone System.
By inhibiting ACE, Ramiprilat prevents the conversion of the inactive Angiotensin I to the potent vasoconstrictor Angiotensin II.[8] This leads to vasodilation and a reduction in aldosterone secretion, both of which contribute to a decrease in blood pressure.[9] The therapeutic effects of Ramipril are therefore directly attributable to the action of Ramiprilat.
Conclusion
The quantification of Ramiprilat is well-established using LC-MS/MS, with various laboratories reporting robust and sensitive methods. While a direct inter-laboratory comparison is not available, the compilation of data from individual validation studies provides valuable insights into the expected performance of these assays. Key parameters such as LLOQ, linearity, precision, and accuracy are generally comparable, although variations exist based on the specific protocols employed. For researchers and drug development professionals, the choice of a particular method should be guided by the specific requirements of their study, including the desired sensitivity and the nature of the biological matrix. The understanding of Ramiprilat's mechanism of action further underscores the importance of accurate quantification in both clinical and research settings.
References
- 1. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Human physiologically based pharmacokinetic model for ACE inhibitors: ramipril and ramiprilat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. What is the mechanism of Ramipril? [synapse.patsnap.com]
Navigating Bioanalysis: A Comparative Guide to Ramiprilat Assay Linearity and Sensitivity Utilizing Ramiprilat-d5
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of drug metabolites is paramount. This guide provides a comparative overview of the linearity and sensitivity of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for Ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, using its deuterated analogue, Ramiprilat-d5, as an internal standard. The data presented herein is compiled from various validated methods to offer a comprehensive performance benchmark.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical methods, effectively compensating for variability in sample preparation and instrument response. This guide delves into the key performance characteristics of such assays—linearity and sensitivity—presenting quantitative data in a clear, comparative format and detailing the experimental protocols that underpin these results.
Performance Metrics: Linearity and Sensitivity
The linearity of a bioanalytical method establishes the proportional relationship between the concentration of the analyte and the instrument's response over a defined range. Sensitivity is determined by the lower limit of quantification (LLOQ), the lowest concentration of the analyte that can be reliably and accurately measured. The following table summarizes these critical parameters for a Ramiprilat assay utilizing this compound as an internal standard, based on established methodologies.
| Parameter | Method 1 | Method 2 |
| Linearity Range (ng/mL) | 0.2 - 80 | 1 - 100 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.2 | 1 |
| Upper Limit of Quantification (ULOQ) (ng/mL) | 80 | 100 |
| Coefficient of Determination (r²) | > 0.99 | Not explicitly stated, but linearity confirmed |
Note: The data presented is a synthesis from multiple sources to provide a comparative overview. Specific results may vary based on instrumentation and laboratory conditions.
Delving into the Methodology: Experimental Protocols
The successful quantification of Ramiprilat relies on a meticulously executed experimental workflow, encompassing sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: Protein Precipitation
A common and efficient method for extracting Ramiprilat and its internal standard from biological matrices like human plasma is protein precipitation.
-
Aliquoting: A 100 µL aliquot of human plasma sample is transferred to a microcentrifuge tube.
-
Internal Standard Spiking: 10 µL of the internal standard working solution (this compound in methanol) is added to the plasma sample.
-
Precipitation: 300 µL of methanol is added to precipitate the plasma proteins.
-
Vortexing: The mixture is vortexed for approximately 15 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer and Evaporation: The clear supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in 100 µL of the mobile phase.
-
Filtration: The reconstituted sample is filtered prior to injection into the LC-MS/MS system.
Chromatographic Separation: Liquid Chromatography
The separation of Ramiprilat and this compound from other endogenous plasma components is typically achieved using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).
-
Column: A C18 analytical column is commonly employed.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile) is used.
-
Flow Rate: A consistent flow rate is maintained to ensure reproducible retention times.
-
Column Temperature: The column is often maintained at a constant temperature to ensure stable chromatography.
Detection: Tandem Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Ramiprilat and the internal standard, this compound. For Ramiprilat, a common transition is m/z 389.1 → 206.1.
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and ion source settings are optimized to achieve the best signal-to-noise ratio for both the analyte and the internal standard.
Visualizing the Workflow
To provide a clear visual representation of the analytical process, the following diagram, generated using the Graphviz DOT language, illustrates the key steps from sample receipt to data analysis.
Figure 1. Experimental workflow for the bioanalysis of Ramiprilat.
This comprehensive guide provides a foundational understanding of the linearity and sensitivity achievable with a Ramiprilat assay using this compound as an internal standard. The detailed experimental protocols and workflow visualization serve as a valuable resource for researchers aiming to develop and validate robust bioanalytical methods for pharmacokinetic and other drug development studies.
A Comparative Guide to the Accuracy and Precision of Ramiprilat Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of drug metabolites is paramount for pharmacokinetic and bioequivalence studies. Ramiprilat, the active metabolite of the antihypertensive drug Ramipril, is a key analyte in such studies. This guide provides a comparative analysis of the accuracy and precision of analytical methods for Ramiprilat quantification, with a focus on methods utilizing the deuterated internal standard, Ramiprilat-d5, versus other analytical approaches.
Overview of Analytical Techniques
The quantification of Ramiprilat in biological matrices, typically plasma or serum, predominantly relies on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are crucial for detecting the low concentrations of Ramiprilat often present in clinical samples. The choice of internal standard is a critical factor influencing the method's accuracy and precision. While various internal standards have been employed, the use of a stable isotope-labeled internal standard like this compound is often considered the gold standard due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.
Alternative methods, such as those using non-isotopically labeled internal standards (e.g., Enalaprilat) or other analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and spectrophotometric methods, are also utilized, particularly for the analysis of pharmaceutical formulations.
Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of different analytical methods for the quantification of Ramiprilat, providing a clear comparison of their accuracy, precision, and other validation parameters.
Table 1: Performance of LC-MS/MS Methods for Ramiprilat Quantification
| Parameter | LC-MS/MS with this compound IS | LC-MS/MS with Enalaprilat IS |
| Linearity Range | 0.2 - 80 ng/mL[1] | 1.08 - 107.56 ng/mL[2][3] |
| Accuracy (%) | Within ±15% of nominal values | Between batch: 92.41% - 104.30% Within batch: 89.09% - 106.61%[3] |
| Precision (%CV) | Within-run: ≤ 15% Between-run: ≤ 15% | Between batch: 2.72% - 7.37% Within batch: 2.29% - 7.11%[3] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[1] | 1.08 ng/mL[2][3] |
| Recovery (%) | Not explicitly stated, but method validated as per guidelines | High recovery reported[2][3] |
Table 2: Performance of Alternative Analytical Methods for Ramipril Quantification
| Parameter | HPLC with UV Detection | Spectrophotometry (Cresol Red) |
| Linearity Range | 0.25 - 7.5 µg/mL | 0.42 - 5.44 µg/mL |
| Accuracy (%) | Better than 4.00% (relative error) | Within acceptance criteria |
| Precision (%CV) | Intra- and inter-day: < 4.95% | Within acceptance criteria |
| Limit of Detection (LOD) | 0.10 µg/mL | 0.10 µg/mL |
| Limit of Quantification (LOQ) | 0.25 µg/mL | 0.36 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for the LC-MS/MS based quantification of Ramiprilat.
LC-MS/MS Method with this compound Internal Standard
This method is designed for the sensitive quantification of Ramiprilat in biological matrices like finger prick blood.
1. Sample Preparation (Volumetric Absorptive Microsampling - VAMS)
-
Dried VAMS tips are placed in reaction tubes.
-
Purified water and an internal standard solution containing this compound are added.
-
Samples are shaken at 37°C.
-
A precipitation agent (methanol:acetonitrile) is added, and the samples are shaken again at room temperature.
-
Centrifugation is performed at a freezing temperature to pellet proteins.
-
The supernatant is then analyzed by LC-MS/MS.
2. Chromatographic Conditions
-
Column: Information not specified in the provided context.
-
Mobile Phase: A gradient of aqueous ammonium formate with formic acid and a mixture of acetonitrile and methanol with formic acid.
-
Flow Rate: Gradient flow rate.
-
Column Temperature: 40°C.
3. Mass Spectrometric Detection
-
Ionization Mode: Electrospray Ionization (ESI), mode not specified.
-
Scan Type: Multiple Reaction Monitoring (MRM).
Caption: Workflow for Ramiprilat analysis using VAMS and LC-MS/MS with this compound.
LC-MS/MS Method with Enalaprilat Internal Standard
This method is a common approach for the simultaneous quantification of Ramipril and Ramiprilat in plasma.
1. Sample Preparation (Protein Precipitation)
-
A plasma sample is pipetted into a microcentrifuge tube.
-
The internal standard solution (Enalaprilat) is added.
-
The sample is vortexed.
-
An extraction solution (e.g., acetonitrile, methanol, and trifluoroacetic acid) is added, and the sample is vortexed again.[2]
-
The mixture is centrifuged at high speed.[2]
-
The supernatant is transferred to an injector vial for analysis.[2]
2. Chromatographic Conditions
-
Column: Chromolith speed rod RP 18e gold (50×4.6)[2]
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.2% trifluoroacetic acid.[2]
-
Injection Volume: 10 µl[2]
3. Mass Spectrometric Detection
-
Ionization Mode: Positive ion monitoring mode.[2]
-
Scan Type: Multiple Reaction Monitoring (MRM).
Caption: Workflow for Ramiprilat analysis using protein precipitation and LC-MS/MS with Enalaprilat.
Conclusion
The choice of analytical method for Ramiprilat quantification depends on the specific requirements of the study. For bioanalytical applications requiring high sensitivity and accuracy, LC-MS/MS methods are superior. The use of a deuterated internal standard, such as this compound, generally offers the highest level of accuracy and precision by effectively compensating for matrix effects and procedural losses. This is reflected in the lower LLOQ achievable with such methods.
Methods employing non-isotopically labeled internal standards, like Enalaprilat, also provide reliable and validated results suitable for many applications, although they may be more susceptible to differential matrix effects compared to deuterated standards. Alternative methods like HPLC-UV and spectrophotometry are typically less sensitive and are more appropriate for the analysis of higher concentration samples, such as in pharmaceutical dosage forms, where the complexity of the biological matrix is not a factor.
Researchers should carefully consider the validation data and the specific analytical needs of their study when selecting a method for Ramiprilat quantification to ensure the generation of robust and reliable data.
References
A Comparative Guide to Assessing the Isotopic Contribution of Ramiprilat-d5 to the Ramiprilat Signal in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-ISs) are the gold standard for achieving accurate and precise results.[1][2][3] Ramiprilat-d5, a deuterated analog of Ramiprilat, is frequently used for this purpose. However, a critical aspect of method validation is to assess the isotopic contribution, or "crosstalk," of the SIL-IS to the signal of the unlabeled analyte. This guide provides a detailed methodology for evaluating the contribution of this compound to the Ramiprilat signal, ensuring data integrity in pharmacokinetic and other quantitative studies.
The use of a SIL-IS is highly recommended by regulatory bodies like the FDA and EMA for mass spectrometry-based methods because it effectively compensates for variability during sample processing and analysis.[4][5] However, the isotopic purity of the SIL-IS must be confirmed.[6] This guide outlines the experimental protocol to quantify any potential interference from this compound in the Ramiprilat mass channel, a crucial step in bioanalytical method validation.[4][5]
Understanding Isotopic Contribution
Deuterated internal standards like this compound are synthesized to have a higher mass than the analyte. However, the synthesis is rarely perfect, resulting in a small percentage of the SIL-IS that is not fully deuterated or contains natural isotopes that can contribute to the signal of the analyte. This is particularly important when the analyte concentration is very low (at the Lower Limit of Quantification, LLOQ) and the internal standard concentration is high.
The primary objective of this assessment is to ensure that the response from any interfering components in blank matrix samples is not more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard's response.[4]
Experimental Protocol: Assessing this compound Contribution
This protocol describes the steps to determine the percentage contribution of a this compound internal standard solution to the signal measured for Ramiprilat.
1. Preparation of Solutions
-
Analyte Stock Solution: Prepare a stock solution of Ramiprilat in a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent.
-
Working Solutions:
-
LLOQ Sample Solution: Prepare a working solution of Ramiprilat at a concentration that will yield the LLOQ when spiked into the biological matrix.
-
Internal Standard Working Solution (IS-WS): Prepare the this compound solution at the concentration used in the bioanalytical assay.
-
2. Sample Preparation Prepare the following samples in at least six different lots of the appropriate blank biological matrix (e.g., human plasma):
-
Blank Sample: Blank matrix without any added analyte or internal standard.
-
Zero Sample: Blank matrix spiked only with the IS-WS.
-
LLOQ Sample: Blank matrix spiked with the LLOQ sample solution and the IS-WS.
3. LC-MS/MS Analysis
-
Extract all prepared samples using the established bioanalytical method.
-
Inject the extracted samples into the LC-MS/MS system.
-
Monitor the mass transitions for both Ramiprilat and this compound.
4. Data Analysis and Acceptance Criteria
-
Blank Samples: In the blank samples, the signal response at the retention time of Ramiprilat should be less than 20% of the response of the LLOQ sample. The response at the retention time of this compound should be less than 5% of its response in the Zero and LLOQ samples.
-
Zero Samples: Measure the peak area of Ramiprilat in the Zero Samples (Matrix + this compound).
-
LLOQ Samples: Measure the peak area of Ramiprilat in the LLOQ Samples (Matrix + Ramiprilat + this compound).
-
Calculate Contribution: The percentage contribution of the internal standard to the analyte signal is calculated as:
-
% Contribution = (Mean Peak Area of Ramiprilat in Zero Samples / Mean Peak Area of Ramiprilat in LLOQ Samples) * 100
-
-
Acceptance Criterion: The contribution from the this compound internal standard to the Ramiprilat signal (as measured in the Zero Sample) should not exceed 20% of the analyte response at the LLOQ.[4]
Data Presentation
The results of this experiment should be summarized in a clear and concise table.
| Sample ID | Matrix Lot | Ramiprilat Peak Area | This compound Peak Area | % Contribution of IS to Analyte Signal |
| Zero Sample | 1 | Calculated Value | ||
| 2 | ||||
| ... | ||||
| 6 | ||||
| LLOQ Sample | 1 | |||
| 2 | ||||
| ... | ||||
| 6 | ||||
| Mean | < 20% |
Visualizing the Workflow and Concept
Diagrams created using Graphviz can effectively illustrate the experimental process and the underlying principle of isotopic contribution.
Caption: Experimental workflow for assessing isotopic crosstalk.
Caption: Concept of isotopic contribution to the analyte signal.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Ramiprilat Bioanalysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, the choice of sample preparation method is a critical determinant of assay accuracy, sensitivity, and throughput. This guide provides an objective comparison of two commonly employed extraction techniques: protein precipitation (PPT) and liquid-liquid extraction (LLE). By examining experimental data and detailed methodologies, this document aims to equip scientists with the necessary information to select the most appropriate method for their specific analytical needs.
The accurate quantification of Ramiprilat in biological matrices, such as plasma or serum, is paramount for pharmacokinetic and pharmacodynamic studies. Both protein precipitation and liquid-liquid extraction are widely used to remove interfering proteins and phospholipids prior to analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, the efficiency of these methods can vary significantly in terms of analyte recovery, purity of the final extract, and the extent of matrix effects, all of which can impact the reliability of the bioanalytical data.
Performance Comparison: Protein Precipitation vs. Liquid-Liquid Extraction for Ramiprilat
To facilitate a clear comparison, the following table summarizes the key performance metrics for each extraction method based on published experimental data.
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery | 81.0 - 98.2%[1] | ~85.7 - 91.2% |
| Limit of Quantification (LOQ) | 0.25 ng/mL[1] | 0.262 ng/mL |
| Linearity Range | 1 - 100 ng/mL[1] | 0.262 - 105.0 ng/mL |
| Matrix Effect | Potential for significant ion suppression/enhancement | Generally cleaner extracts with reduced matrix effects |
| Speed & Throughput | High-throughput, fast, and simple | More labor-intensive and time-consuming |
| Solvent Consumption | Lower volumes of organic solvent | Higher volumes of organic solvents |
| Selectivity | Less selective, co-extraction of endogenous components | Higher selectivity, cleaner final extract |
| Cost | Generally lower cost | Can be more expensive due to solvent and labor costs |
Experimental Protocols
Below are detailed experimental protocols for both protein precipitation and liquid-liquid extraction for the analysis of Ramiprilat in human plasma or serum.
Protein Precipitation (PPT) Protocol
This method, adapted from Meyer et al. (2023), utilizes a simple and rapid procedure to denature and precipitate plasma proteins.[1]
Materials:
-
Human serum/plasma containing Ramiprilat
-
Methanol, HPLC grade
-
Internal Standard (IS) solution (e.g., a deuterated analog of Ramiprilat)
-
Vortex mixer
-
Centrifuge capable of high-speed centrifugation
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Pipette 100 µL of human serum into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of methanol to precipitate the proteins.
-
Vortex the mixture for 15 minutes.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on the one-step extraction method described by Zhu et al. (2009) for the simultaneous determination of Ramipril and Ramiprilat.
Materials:
-
Human plasma containing Ramiprilat
-
Ethyl acetate, HPLC grade
-
Internal Standard (IS) solution (e.g., Enalapril)
-
1% Formic acid in water
-
Vortex mixer
-
Centrifuge
-
Conical glass tubes
-
LC-MS/MS system
Procedure:
-
Pipette 200 µL of human plasma into a conical glass tube.
-
Add the internal standard solution.
-
Add 1.0 mL of ethyl acetate.
-
Vortex the mixture vigorously for 3 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue with 100 µL of the mobile phase.
-
Inject a 10 µL aliquot of the reconstituted sample into the LC-MS/MS system.
Experimental Workflows
The following diagrams illustrate the experimental workflows for both the Protein Precipitation and Liquid-Liquid Extraction methods for Ramiprilat analysis.
Protein Precipitation Workflow for Ramiprilat.
Liquid-Liquid Extraction Workflow for Ramiprilat.
Discussion and Recommendations
The choice between protein precipitation and liquid-liquid extraction for Ramiprilat bioanalysis depends on the specific requirements of the study.
Protein precipitation offers a significant advantage in terms of speed and simplicity, making it well-suited for high-throughput screening applications where a large number of samples need to be processed quickly. The recovery of Ramiprilat is generally high with this method. However, the primary drawback of PPT is the potential for significant matrix effects. Because this method is less selective, it can lead to the co-extraction of endogenous plasma components that may interfere with the ionization of Ramiprilat in the mass spectrometer, potentially compromising the accuracy and precision of the results.
Liquid-liquid extraction , on the other hand, provides a much cleaner sample extract. The additional step of partitioning the analyte into an immiscible organic solvent results in a more selective extraction, effectively removing many of the interfering matrix components. This leads to reduced matrix effects and can improve the overall robustness and sensitivity of the assay. However, LLE is a more complex and time-consuming procedure, involving multiple steps and larger volumes of organic solvents, which may not be ideal for high-throughput environments.
-
For high-throughput screening and studies where speed is the primary concern, protein precipitation is a viable option, provided that matrix effects are carefully evaluated and controlled for during method validation.
-
For pivotal pharmacokinetic studies and other applications where the highest level of accuracy, precision, and sensitivity is required, the cleaner extracts and reduced matrix effects offered by liquid-liquid extraction make it the more prudent choice.
Ultimately, the selection of the most appropriate sample preparation technique requires a thorough evaluation of the analytical goals, available resources, and the specific performance characteristics of each method for Ramiprilat. It is strongly recommended that a comprehensive method validation be performed for the chosen technique to ensure it meets the stringent requirements of bioanalytical assays.
References
A Comparative Guide to the Use of Ramiprilat-d5 and Alternative Internal Standards in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Internal Standard Performance in the Quantification of Ramipril and Ramiprilat.
The accurate quantification of the angiotensin-converting enzyme (ACE) inhibitor ramipril and its active metabolite ramiprilat in biological matrices is paramount for pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of the performance of the deuterated internal standard, Ramiprilat-d5, against common alternative internal standards in various biological matrices. The information presented is collated from peer-reviewed studies to aid researchers in selecting the optimal IS for their analytical needs.
Data Presentation: Performance Comparison of Internal Standards
The selection of an internal standard is a critical step in bioanalytical method development, directly impacting the accuracy and precision of the results. Ideally, an internal standard should mimic the analyte of interest in terms of chemical properties and behavior during sample processing and analysis, without interfering with the analyte's measurement. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" as they co-elute with the analyte and experience similar matrix effects. However, structural analogs are also frequently employed. The following tables summarize the performance of this compound and its alternatives in human plasma and serum, based on published validation data.
Table 1: Performance Characteristics of Internal Standards for Ramipril Analysis in Human Plasma/Serum
| Internal Standard | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%) | Recovery (%) | Matrix Effect (%) | Citation(s) |
| Ramipril-d5 | 0.05 - 32.85 | Intra-day: ≤ 5.2, Inter-day: ≤ 5.0 | Not explicitly stated | Not explicitly stated | 3.5 | [1] |
| Ramipril-d3 | 1 - 100 | Not explicitly stated | Not explicitly stated | Good | 96 - 109 (enhancement) | [2] |
| Enalapril | 1.09 - 108.71 | Within-batch: 0.44 - 1.17, Between-batch: 2.70 | Within-batch: 93.67 - 103.82, Between-batch: 94.10 - 101.95 | 80.56 | Not explicitly stated | [3][4] |
Table 2: Performance Characteristics of Internal Standards for Ramiprilat Analysis in Human Plasma/Serum
| Internal Standard | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%) | Recovery (%) | Matrix Effect (%) | Citation(s) |
| This compound | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | No direct comparative data found |
| Ramipril-d3 | 1 - 100 | Not explicitly stated | Not explicitly stated | Good | 93 - 94 (suppression) | [2] |
| Enalaprilat | 1.08 - 107.56 | Within-batch: 2.29 - 7.11, Between-batch: 7.37 | Within-batch: 89.09 - 106.61, Between-batch: 92.41 - 104.30 | 85.10 | Not explicitly stated | [3][4] |
Note: The data presented is a synthesis from multiple studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are representative protocols for the quantification of ramipril and ramiprilat in human plasma using different internal standards.
Method 1: Quantification of Ramipril in Human Plasma using Ramipril-d5 as Internal Standard
This method utilizes solid-phase extraction for sample clean-up followed by LC-MS/MS analysis.
-
Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of human plasma, add the working solution of Ramipril-d5.
-
Vortex mix the sample.
-
Load the mixture onto a pre-conditioned C18 solid-phase extraction cartridge.
-
Wash the cartridge with a solution of 5% methanol in water.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[1]
-
-
Liquid Chromatography Conditions:
-
Mass Spectrometry Conditions:
Method 2: Quantification of Ramipril and Ramiprilat in Human Plasma using Enalapril and Enalaprilat as Internal Standards
This method employs protein precipitation for sample preparation.
-
Sample Preparation (Protein Precipitation):
-
Liquid Chromatography Conditions:
-
Column: Chromolith SpeedROD RP-18e (50 x 4.6 mm)[4]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Monitored Transitions:
-
Ramipril: m/z 417.2 → 234.1
-
Ramiprilat: m/z 389.2 → 206.1
-
Enalapril: m/z 377.2 → 234.2
-
Enalaprilat: m/z 349.2 → 206.1
-
-
Note: The analysis of ramipril and its active metabolite ramiprilat in other biological matrices such as urine and tissue homogenates is less commonly reported in the literature, and as such, detailed comparative data and standardized protocols are not as readily available.
Mandatory Visualization
The following diagrams illustrate key aspects of the bioanalytical workflow and the decision-making process for internal standard selection.
Caption: Bioanalytical workflow for Ramiprilat quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
A Comparative Guide: Ramiprilat-d5 versus Structural Analog Internal Standards in Bioanalytical Quantification
In the realm of bioanalytical method development, particularly for the quantification of drug metabolites like Ramiprilat, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of the assay. This guide provides a comprehensive comparison between the use of a stable isotope-labeled internal standard, Ramiprilat-d5, and structural analog internal standards for the quantification of Ramiprilat, the active metabolite of Ramipril. This comparison is based on experimental data from various studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Role of Internal Standards in LC-MS/MS Analysis
Internal standards are essential in quantitative LC-MS/MS analysis to compensate for the variability that can occur during sample preparation and analysis. This includes variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. The two primary types of internal standards used are stable isotope-labeled (e.g., deuterated) analogs and structural analogs.
Performance Comparison: this compound vs. Structural Analogs
Key Performance Metrics:
| Performance Metric | This compound (Deuterated IS) | Structural Analog IS (e.g., Enalaprilat) | Key Considerations |
| Accuracy (% Bias) | Typically within ±15% | Typically within ±15% | Both can achieve high accuracy, but deuterated standards are generally considered superior in compensating for matrix effects and extraction variability due to their closer physicochemical properties to the analyte. |
| Precision (%RSD) | Intraday: <15%, Interday: <15% | Intraday: <15%, Interday: <15% | Stable isotope-labeled standards often lead to better precision due to more consistent correction for analytical variability. |
| Recovery (%) | High and consistent | Variable, may differ from the analyte | This compound is expected to have nearly identical recovery to Ramiprilat. The recovery of structural analogs can differ significantly from the analyte, potentially impacting accuracy if not carefully validated. |
| Matrix Effect | Effectively minimizes matrix effects | May not fully compensate for matrix effects | Due to identical chromatographic retention times and ionization properties, deuterated standards are highly effective at correcting for matrix-induced ion suppression or enhancement. Structural analogs, with different retention times, may experience different matrix effects than the analyte.[1][2][3] |
| Specificity | High | High | Both types of internal standards provide high specificity in MS/MS detection due to their unique mass-to-charge ratios. |
| Linearity (r²) | >0.99 | >0.99 | Both can be used to establish linear calibration curves over a wide concentration range. |
Experimental Protocols
Below are representative experimental protocols for the quantification of Ramiprilat using either this compound or a structural analog as the internal standard.
Protocol 1: Quantification of Ramiprilat using this compound Internal Standard
This protocol is a composite based on typical LC-MS/MS methods for Ramiprilat analysis.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of human plasma, add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Vortex mix for 30 seconds.
-
Add 200 µL of 4% phosphoric acid and vortex.
-
Load the entire sample onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).
-
Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm
-
Mobile Phase: Acetonitrile: 10 mM Ammonium Formate (pH 3.0) (60:40, v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
MS System: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions:
-
Ramiprilat: m/z 389.2 → 206.1
-
This compound: m/z 394.2 → 211.1
-
Protocol 2: Quantification of Ramiprilat using Enalaprilat as a Structural Analog Internal Standard
This protocol is based on a published method for the analysis of Ramipril and Ramiprilat.[4]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 100 µL of Enalaprilat working solution (e.g., 1000 ng/mL).[4]
-
Vortex for 30 seconds.[4]
-
Add 1 mL of acetonitrile (extraction solution) and vortex for 10 minutes.[4]
-
Centrifuge at 14,000 RPM for 5 minutes at 4-8°C.[4]
-
Transfer the supernatant to an injector vial.[4]
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II HPLC system.[4]
-
Column: Chromolith speed rod RP 18e gold (50×4.6) column.[4]
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.2% trifluoroacetic acid.[4]
-
Injection Volume: 10 µL.[4]
-
MS System: Agilent 6460 Triple Quad/LCMS system.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Ramiprilat: m/z 389.2 → 206.1
-
Enalaprilat: m/z 349.2 → 206.1[4]
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the general experimental workflow and the logical basis for choosing between a deuterated and a structural analog internal standard.
Caption: General experimental workflow for the quantification of Ramiprilat in plasma using an internal standard.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ramiprilat-d5
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Ramiprilat-d5, a deuterated analog of Ramiprilat, to maintain a safe laboratory environment and adhere to regulatory compliance.
Disposal Protocol for this compound
The primary recommended methods for the disposal of this compound are incineration or transfer to an approved waste disposal facility. These procedures should be conducted in accordance with local, state, and federal regulations.
Experimental Protocol: Step-by-Step Disposal
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Segregation:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, vials), in a designated and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and be securely sealed to prevent leaks or spills.
-
Label the container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Container Management:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
Do not overfill the container. Leave adequate headspace to allow for expansion.
-
-
Disposal Method Selection:
-
Incineration: One of the recommended disposal methods for this compound is incineration.[1] This process should be carried out in a licensed hazardous waste incinerator.
-
Approved Waste Disposal Plant: Alternatively, the waste can be transported to an approved and licensed hazardous waste disposal facility.[2]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
Follow all institutional procedures for waste manifest and tracking.
-
In the absence of a formal take-back or institutional disposal program, general guidance from the FDA for the disposal of medicines can be adapted for research compounds, but only as a last resort and after consulting with your EHS department. This involves mixing the compound with an unappealing substance like cat litter or used coffee grounds, placing it in a sealed container, and then disposing of it in the trash.[3][4] However, for a laboratory setting, professional disposal is the preferred and safer method.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Ramiprilat-d5
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Ramiprilat-d5, a deuterated analog of Ramiprilat. The following procedural guidance is based on available safety data sheets and general laboratory safety practices for handling pharmaceutical compounds.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of protection. The following table summarizes the recommended PPE and engineering controls.
| Control Type | Recommendation | Source |
| Engineering Controls | Use in a well-ventilated area. For operations that may generate dust, use process enclosures, local exhaust ventilation (e.g., fume hood, ventilated balance enclosure), or other containment technologies to maintain airborne levels as low as reasonably achievable. Essentially no open handling should be permitted; use closed processing systems where possible. | |
| Respiratory Protection | If adequate local exhaust ventilation is not available or if an exposure assessment indicates potential for inhalation, a self-contained breathing apparatus or an appropriate respirator should be worn. | |
| Eye Protection | Wear safety glasses with side shields or goggles. If there is a potential for direct contact with dusts, mists, or aerosols, a faceshield or other full-face protection should be used. | |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., surgical gloves) are recommended. Consider double gloving for enhanced protection. | [1] |
| Skin and Body Protection | A work uniform or laboratory coat is required. Additional protective garments such as sleevelets, aprons, or disposable suits should be used to avoid exposed skin surfaces based on the specific task. | [2] |
Health Hazard Information
This compound is a pharmaceutical-related compound, and while specific toxicity data for the deuterated form is limited, the hazards are expected to be similar to the parent compound, Ramipril. Ramipril is known to be a reproductive toxin, with the potential to harm an unborn child[1][3]. It may also cause an allergic skin reaction and damage to the kidneys through prolonged or repeated exposure if swallowed[2][4].
Potential Health Effects:
-
Eye: May cause mechanical irritation[2].
-
Skin: May cause mechanical irritation or drying. May cause an allergic skin reaction[2].
-
Ingestion: Potential for adverse health effects.
-
Inhalation: May cause respiratory irritation. Do not breathe dust[2][5].
Spill and Emergency Procedures
Spills: In the event of a spill, personnel involved in the cleanup should wear appropriate personal protective equipment[1]. To prevent dust generation, spills of dry solids should be cleaned using a damp cloth or a filtered vacuum[1]. Sweep or vacuum up the spillage and collect it in a suitable, sealed container for disposal. Avoid dispersal of dust into the air.
First Aid Measures:
-
Eyes: Immediately flush with plenty of water. If irritation persists, seek medical attention[6][3].
-
Skin: Wash with plenty of water. If skin irritation or a rash occurs, seek medical attention. Remove contaminated clothing immediately[6][2][3].
-
Ingestion: Seek medical assistance. Do not induce vomiting. Rinse mouth thoroughly with water[6][2].
-
Inhalation: Remove to fresh air. If breathing is difficult, provide artificial respiration or oxygen if necessary. Call a physician if symptoms develop or persist[6][7].
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposing of this compound is crucial for laboratory safety and regulatory compliance.
Experimental Workflow for Handling this compound
Detailed Experimental Protocol for Safe Handling
-
Preparation: Before handling, thoroughly read and understand the Safety Data Sheet (SDS). Ensure all necessary personal protective equipment is available and in good condition.
-
Weighing and Aliquoting:
-
Perform all weighing and handling of the solid material within a ventilated balance enclosure or a fume hood to minimize inhalation exposure.
-
Use appropriate tools to handle the material and avoid generating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Ensure the container is properly labeled with the compound name, concentration, solvent, and appropriate hazard warnings.
-
-
Experimental Use:
-
Conduct all experimental procedures in a designated and controlled area.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory area[8].
-
-
Decontamination:
-
After handling, thoroughly clean all work surfaces and equipment.
-
Wash hands and any exposed skin with soap and water[3].
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Material: Unused this compound should be disposed of as chemical waste. Do not discard it down the drain or in the regular trash.
-
Contaminated Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a dedicated, sealed waste container.
-
Disposal Procedure:
-
Place the waste into an appropriately labeled, sealed container[1].
-
For unused medicines where a take-back program is not available, the FDA recommends mixing the drug with an undesirable substance like used coffee grounds, dirt, or cat litter. This makes the drug less appealing to children and pets[9][10].
-
Place this mixture in a sealed container (e.g., a resealable plastic bag) before disposing of it in the trash[9][10].
-
Always follow your institution's specific guidelines for chemical waste disposal and adhere to local, state, and federal regulations. The best available technology should be used to prevent environmental release, which may include destructive techniques for waste[1].
-
By adhering to these safety protocols and disposal plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. merck.com [merck.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merck.com [merck.com]
- 5. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 6. kmpharma.in [kmpharma.in]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. fda.gov [fda.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
